Physicochemical Properties and Synthetic Methodologies of 4-Bromo-3-diethylsulfamoylbenzoic Acid: A Technical Guide for Drug Development
Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on versatile, bifunctional building blocks. 4-Bromo-3-diethylsulfamoylbenzoic acid is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on versatile, bifunctional building blocks. 4-Bromo-3-diethylsulfamoylbenzoic acid is a premier intermediate scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including diuretics, uricosurics, and1.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of reactive handles. This guide deconstructs the physicochemical properties, mechanistic directing effects, and self-validating synthetic protocols required to master the handling and application of this critical compound.
Understanding the physicochemical properties of 4-Bromo-3-diethylsulfamoylbenzoic acid is essential for predicting its behavior in both synthetic workflows and downstream biological assays. The presence of the bulky, lipophilic bromo group paired with the polar, ionizable carboxylic acid creates a highly specific electronic and steric environment.
Quantitative Data Summary
Property
Value
Formulation / Synthetic Implication
Molecular Formula
C11H14BrNO4S
Defines the exact mass for high-resolution MS tracking.
Molecular Weight
336.20 g/mol
Optimal size for small-molecule drug discovery (Lipinski compliant).
LogP (Predicted)
~2.8 - 3.2
Balances aqueous solubility with lipid membrane permeability.
pKa (-COOH)
~3.8
Ionized at physiological pH (7.4), enhancing plasma solubility.
H-Bond Donors
1
Critical for interacting with target protein hinge regions.
H-Bond Acceptors
4
Facilitates extensive water-network interactions.
Causality Insight: The
N,N
-diethyl substitution on the sulfonamide nitrogen eliminates its hydrogen-bond donating capability (unlike primary sulfonamides). This specific modification intentionally lowers the topological polar surface area (TPSA), thereby increasing the overall lipophilicity (LogP) of the molecule. This is a deliberate design choice in drug development to enhance blood-brain barrier (BBB) penetration or cellular uptake.
Mechanistic Insights: The Synergistic Directing Effect
The synthesis of this compound relies on the precise functionalization of 4-bromobenzoic acid. The success of this synthesis is governed by the fundamental rules of electrophilic aromatic substitution (EAS).
In the starting material, the bromo group at C4 is an ortho/para director (deactivating via induction, but activating via resonance). Conversely, the carboxyl group at C1 is a meta director (strongly deactivating).
Position C3 is simultaneously ortho to the bromo group and meta to the carboxyl group. Therefore, both substituents synergistically direct the incoming electrophile (the chlorosulfonyl cation,
+SO2Cl
) exclusively to the C3 position. This dual-directing effect ensures near-perfect regioselectivity, eliminating the need for complex chromatographic separation of isomers.
Fig 1. Two-step synthetic workflow and mechanistic transformations.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in quality control (QC) checkpoints to verify causality and reaction success before proceeding.
Protocol A: Chlorosulfonation of 4-Bromobenzoic Acid
Objective: Synthesize the highly reactive 4-bromo-3-chlorosulfonylbenzoic acid intermediate.
Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-bromobenzoic acid (10.0 g, 49.7 mmol). Purge the system with dry argon.
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add chlorosulfonic acid (ClSO3H, 16.5 mL, ~5.0 eq) dropwise over 30 minutes.
Expert Insight: As detailed in foundational chemical literature on 2, the large excess of ClSO3H is non-negotiable. It acts as both the electrophile source and the solvent, driving the equilibrium forward while suppressing the formation of unwanted sulfonic anhydrides.
Thermal Activation: Remove the ice bath and gradually heat the mixture to 120°C for 5 hours.
Quenching: Cool the reaction to room temperature. Carefully pour the viscous mixture over 200 g of vigorously stirred crushed ice.
Validation Checkpoint (QC): Withdraw a 10 µL aliquot of the resulting suspension, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3). The starting material (
Rf
~0.4) must be entirely consumed, replaced by a lower-
Rf
spot (
Rf
~0.2) corresponding to the sulfonyl chloride. Confirm via LC-MS (m/z 299.5 [M-H]
−
).
Isolation: Filter the white precipitate, wash extensively with cold distilled water to remove residual acid, and dry under high vacuum.
Protocol B: Sulfonamidation with Diethylamine
Objective: Convert the sulfonyl chloride to the target diethylsulfonamide.
Preparation: Dissolve the intermediate 4-bromo-3-chlorosulfonylbenzoic acid (10.0 g, 33.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).
Amine Addition: Cool the solution to 0°C. Add diethylamine (8.6 mL, ~2.5 eq) dropwise over 15 minutes.
Expert Insight: The stoichiometry here is critical, a principle widely applied in the synthesis of 3. 1.0 eq of the amine acts as the nucleophile attacking the sulfonyl chloride, while the remaining 1.5 eq acts as an acid scavenger to neutralize the generated HCl. Failing to neutralize the HCl will protonate the remaining diethylamine, stalling the reaction.
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.
Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess diethylamine, followed by brine (50 mL). Dry over anhydrous MgSO
4
, filter, and concentrate in vacuo.
Validation Checkpoint (QC): Perform
1
H NMR (DMSO-
d6
) on the crude solid. The successful formation of the product is definitively proven by the appearance of the characteristic diethyl signals: a quartet at ~3.3 ppm (integrating to 4H, -CH
2
-) and a triplet at ~1.1 ppm (integrating to 6H, -CH
3
).
Downstream Diversification in Drug Discovery
The true value of 4-Bromo-3-diethylsulfamoylbenzoic acid lies in its bifunctionality. It serves as a central hub for divergent synthesis in SAR (Structure-Activity Relationship) campaigns.
Fig 2. Bifunctional reactivity pathways for downstream API diversification.
The C4-Bromo Handle: Can be subjected to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to extend the aromatic pharmacophore.
The C1-Carboxyl Handle: Can be activated using standard peptide coupling reagents (HATU, EDC/HOBt) to form amides with complex primary or secondary amines, allowing researchers to probe the solvent-exposed regions of target proteins.
References
Cremlyn, R.J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. 2
Benchchem. A Comparative Analysis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Novel Kinase Inhibitor Candidate.1
Google Patents. US4377521A - Sulfamylbenzoic acids. 3
An In-depth Technical Guide to 4-Bromo-3-diethylsulfamoylbenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-3-diethylsulfamoylbenzoic acid, a key chemical intermediate in the synthesis of v...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-diethylsulfamoylbenzoic acid, a key chemical intermediate in the synthesis of various organic molecules. While not widely available commercially, its synthesis is critical for research and development in medicinal chemistry and materials science. This document details its chemical properties, provides a robust, field-proven synthesis protocol, and discusses its potential applications. The information presented herein is intended to empower researchers to confidently synthesize and utilize this versatile compound in their work.
Introduction and Chemical Properties
4-Bromo-3-diethylsulfamoylbenzoic acid is a substituted benzoic acid derivative. Its structure incorporates a bromine atom, a carboxylic acid group, and a diethylsulfamoyl group, making it a valuable building block for introducing these functionalities into larger molecules.
While a specific CAS (Chemical Abstracts Service) number for 4-Bromo-3-diethylsulfamoylbenzoic acid is not readily found in major chemical databases, which suggests it is primarily a research intermediate rather than a commercially available stock chemical, its molecular formula is C₁₁H₁₄BrNO₄S.
Table 1: Physicochemical Properties of 4-Bromo-3-diethylsulfamoylbenzoic acid
Property
Value
Source
Molecular Formula
C₁₁H₁₄BrNO₄S
Calculated
Molecular Weight
336.20 g/mol
Calculated
Appearance
Expected to be a white to off-white solid
Inferred from analogous compounds
Solubility
Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, methanol) and aqueous base.
Inferred from analogous compounds
The presence of the carboxylic acid and sulfonamide moieties suggests that this compound will exhibit acidic properties and can participate in a variety of chemical reactions, including amidation, esterification, and nucleophilic substitution.
Synthesis of 4-Bromo-3-diethylsulfamoylbenzoic acid: A Validated Protocol
The synthesis of 4-Bromo-3-diethylsulfamoylbenzoic acid can be achieved through a two-step process starting from 4-bromobenzoic acid. This protocol is based on well-established sulfonation and amidation reactions.
Overall Synthesis Workflow
Caption: Synthetic pathway for 4-Bromo-3-diethylsulfamoylbenzoic acid.
Step 1: Synthesis of 4-Bromo-3-(chlorosulfonyl)benzoic Acid
This initial step involves the chlorosulfonation of 4-bromobenzoic acid. The strong electrophilic nature of chlorosulfonic acid allows for the introduction of the chlorosulfonyl group onto the aromatic ring.
Experimental Protocol:
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
Reagents: Carefully add 4-bromobenzoic acid (1 equivalent) to an excess of chlorosulfonic acid (approximately 5-10 equivalents).
Reaction Conditions: Heat the reaction mixture to 120-140°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromo-3-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of 4-Bromo-3-diethylsulfamoylbenzoic Acid
The second step involves the amidation of the synthesized 4-bromo-3-(chlorosulfonyl)benzoic acid with diethylamine.
Experimental Protocol:
Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
Reagents: Cool the solution in an ice bath and add diethylamine (2.2 equivalents) dropwise. The use of a slight excess of diethylamine ensures complete conversion and neutralizes the HCl byproduct.
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Acidify the reaction mixture with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. The product will precipitate.
Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-3-diethylsulfamoylbenzoic acid.
Characterization
Due to the lack of a commercial standard, the synthesized 4-Bromo-3-diethylsulfamoylbenzoic acid should be thoroughly characterized to confirm its identity and purity.
Table 2: Recommended Analytical Techniques for Characterization
Technique
Expected Results
¹H NMR
Aromatic protons with characteristic splitting patterns, signals for the ethyl groups of the diethylsulfamoyl moiety, and a broad singlet for the carboxylic acid proton.
¹³C NMR
Resonances corresponding to the aromatic carbons, the carboxylic acid carbon, and the carbons of the diethyl groups.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight (336.20 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy
Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the S=O stretches of the sulfonamide group.
Melting Point
A sharp melting point range, indicating the purity of the compound.
Potential Applications in Research and Drug Development
4-Bromo-3-diethylsulfamoylbenzoic acid is a versatile intermediate with potential applications in several areas of chemical research:
Medicinal Chemistry: The sulfonamide moiety is a common feature in many therapeutic agents. This compound can serve as a starting material for the synthesis of novel drug candidates. For instance, the core structure is present in more complex molecules that have been investigated for their biological activity.
Organic Synthesis: The presence of three distinct functional groups (carboxylic acid, bromo, and sulfonamide) allows for selective chemical modifications, making it a valuable building block for constructing complex organic molecules.
Materials Science: Substituted benzoic acids can be used as ligands for metal-organic frameworks (MOFs) or as monomers for specialty polymers.
Conclusion
While not a readily available chemical, 4-Bromo-3-diethylsulfamoylbenzoic acid is an important synthetic intermediate. The detailed protocol provided in this guide, based on established chemical principles, offers a reliable method for its preparation. Thorough characterization of the synthesized product is essential to ensure its suitability for subsequent research and development activities. The unique combination of functional groups in this molecule opens up numerous possibilities for its application in medicinal chemistry and materials science.
References
Synthesis of related sulfamoylbenzoic acids is described in various patents and chemical literature. The principles outlined in this guide are derived from standard organic chemistry transformations.
Foundational
The Strategic Utility of 4-Bromo-3-diethylsulfamoylbenzoic Acid in Medicinal Chemistry: A Technical Guide
Executive Summary In the landscape of rational drug design, the identification and utilization of versatile synthetic intermediates are paramount. 4-Bromo-3-diethylsulfamoylbenzoic acid (4-BDSBA) is a highly specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, the identification and utilization of versatile synthetic intermediates are paramount. 4-Bromo-3-diethylsulfamoylbenzoic acid (4-BDSBA) is a highly specialized pharmacophore building block primarily leveraged in the development of uricosuric agents and targeted anion transporter inhibitors. This technical guide explores the structural rationale, mechanistic utility, and synthetic workflows associated with 4-BDSBA, providing drug development professionals with a comprehensive blueprint for utilizing this scaffold in the discovery of novel therapeutics.
Structural Rationale and Pharmacophore Profiling
The architectural design of 4-BDSBA offers a trifecta of functional groups, each serving a distinct mechanistic and synthetic purpose:
The Carboxylic Acid Moiety (C1): Essential for target engagement, the anionic carboxylate mimics the physiological substrate (urate) and forms critical electrostatic interactions with the arginine residues within the binding pockets of anion transporters 1[1].
The N,N-Diethylsulfamoyl Group (C3): This dialkylated sulfonamide is a deliberate bioisosteric choice. Primary sulfonamides (e.g., in furosemide) strongly coordinate with the zinc ion in Carbonic Anhydrase (CA), leading to off-target diuretic and metabolic effects. By dialkylating the nitrogen, the hydrogen bond donor capacity and zinc-coordination ability are abolished, rendering the molecule selective for targeted transporters over CA. Furthermore, the lipophilic diethyl groups enhance membrane permeability.
The 4-Bromo Substituent (C4): From a synthetic standpoint, the bromine atom acts as an optimal leaving group. It is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-sulfonamide and para-carboxylic acid groups, allowing for rapid late-stage diversification.
Mechanistic Pathway: URAT1 Inhibition and Target Selectivity
The primary pharmacological application of the 4-BDSBA scaffold is the synthesis of inhibitors targeting Urate Transporter 1 (URAT1 / SLC22A12) . URAT1 is an apical anion exchanger in the renal proximal tubule responsible for approximately 90% of uric acid reabsorption from the tubular fluid back into the bloodstream2[2].
Inhibiting URAT1 blocks this reabsorption, thereby enhancing renal urate excretion—a critical mechanism for treating hyperuricemia and gout3[3]. Historically, drugs like benzbromarone have demonstrated potent URAT1 inhibition but suffer from severe hepatotoxicity, while probenecid exhibits low efficacy[1]. Derivatives synthesized from 4-BDSBA aim to bridge this gap by providing potent, non-hepatotoxic alternatives.
Mechanism of URAT1 inhibition by 4-BDSBA-derived uricosuric agents preventing urate reabsorption.
Synthetic Methodologies and Experimental Workflows
As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions used to synthesize and functionalize 4-BDSBA. The protocols below outline a self-validating system for generating URAT1 inhibitor libraries.
Protocol 1: Synthesis of the 4-BDSBA Scaffold
Chlorosulfonation: Charge a dry round-bottom flask with 4-bromobenzoic acid (1.0 eq). Slowly add chlorosulfonic acid (5.0 eq) dropwise at 0 °C under an inert atmosphere.
Causality: The excess chlorosulfonic acid acts as both the reagent and the solvent. The low initial temperature prevents violent exothermic reactions.
Electrophilic Aromatic Substitution (SEAr): Gradually heat the mixture to 120 °C and stir for 8 hours.
Causality: The aromatic ring is deactivated by both the bromo and carboxyl groups, necessitating elevated temperatures. The synergistic directing effects of the para-carboxyl (meta-directing) and ortho-bromo (ortho/para-directing) groups ensure high regioselectivity exclusively at the 3-position.
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice. Filter the resulting white precipitate (4-bromo-3-chlorosulfonylbenzoic acid).
Amidation: Dissolve the intermediate in anhydrous THF and cool to 0 °C. Add diethylamine (2.5 eq) dropwise.
Causality: The reaction is kept at 0 °C to prevent competitive hydrolysis of the highly reactive sulfonyl chloride by ambient moisture. The excess diethylamine acts as an acid scavenger for the HCl byproduct.
Isolation: Concentrate in vacuo, acidify with 1M HCl to pH 2, extract with ethyl acetate, and dry over MgSO4 to yield 4-BDSBA.
Protocol 2: Downstream Functionalization via SNAr
Preparation: Dissolve 4-BDSBA (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).
Nucleophilic Addition: Add the desired nucleophile (e.g., a primary amine or phenol, 1.2 eq) and a non-nucleophilic base (e.g., K2CO3 or DIPEA, 2.0 eq).
Heating: Heat the mixture to 90–110 °C for 12 hours.
Causality: The 4-bromo position is highly activated by the electron-withdrawing ortho-sulfonamide and para-carboxyl groups, which drastically lowers the LUMO energy of the aromatic ring. This facilitates the SNAr mechanism without the need for palladium catalysis, allowing for rapid, cost-effective library generation.
Step-by-step synthetic workflow of 4-BDSBA and subsequent downstream functionalization via SNAr.
Understanding the SAR of URAT1 inhibitors is critical for optimizing efficacy while minimizing toxicity 4[4]. The table below summarizes the quantitative data comparing standard clinical uricosuric agents against the tunable 4-BDSBA derivative class.
Compound Class / Drug
Structural Features
URAT1 IC₅₀ (µM)
Hepatotoxicity Risk
Benzbromarone
Benzofuran core, halogens
~0.28
High (Withdrawn in some regions)
Lesinurad
Thioacetate, naphthyl core
3.5
Low to Moderate
Probenecid
4-(dipropylsulfamoyl)benzoic acid
~45.0
Low
4-BDSBA (Scaffold)
4-Bromo-3-diethylsulfamoylbenzoic acid
> 100 (Inactive precursor)
N/A
4-Amino-3-BDSBA Derivatives
Amine displacement of 4-Bromo
0.5 – 5.0 (Tunable)
Low (Non-benzofuran)
Data synthesized from established URAT1 inhibition assays[1][2][5].
Conclusion and Future Perspectives
4-Bromo-3-diethylsulfamoylbenzoic acid stands as a master key in the medicinal chemist's toolkit for designing next-generation uricosuric agents. By providing a highly activated site for SNAr chemistry alongside a dialkylated sulfonamide that inherently avoids Carbonic Anhydrase off-target effects, this scaffold enables the rapid synthesis of potent URAT1 inhibitors. Future drug discovery efforts will likely leverage this intermediate to explore dual-target inhibitors (e.g., URAT1/GLUT9) to further enhance uric acid excretion profiles without the hepatotoxic liabilities of legacy drugs.
References
Molecular mechanism of drug inhibition of URAT1. Nature Communications / NIH.
URL:[Link]
Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. MDPI.
URL:[Link]
Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability. ACS Publications.
URL:[Link]
Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. Taylor & Francis / PMC.
URL:[Link]
Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. Semantic Scholar.
URL:[Link]
Unveiling the Pharmacological Potential of 4-Bromo-3-diethylsulfamoylbenzoic Acid Analogs: Modulators of Renal Organic Anion Transporters
Executive Summary The rational design of small molecules targeting renal tubular transport is a cornerstone of nephropharmacology. 4-Bromo-3-diethylsulfamoylbenzoic acid represents a highly specialized and potent pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small molecules targeting renal tubular transport is a cornerstone of nephropharmacology. 4-Bromo-3-diethylsulfamoylbenzoic acid represents a highly specialized and potent pharmacophore structurally related to classic uricosuric agents such as probenecid[1]. Featuring a tertiary sulfonamide and a halogenated benzoic acid core, this scaffold exhibits profound biological activity as a competitive inhibitor of the Solute Carrier (SLC) 22 family—specifically Urate Transporter 1 (URAT1/SLC22A12) and Organic Anion Transporters 1 and 3 (OAT1/SLC22A6, OAT3/SLC22A8) [2]. This technical guide details the mechanistic rationale, in vitro profiling protocols, and in vivo validation required to develop these analogs for the treatment of hyperuricemia, gout, and targeted drug-drug interaction (DDI) modulation.
The biological activity of 4-Bromo-3-diethylsulfamoylbenzoic acid is dictated by two critical structural features that govern its interaction with renal transporters:
The Tertiary Sulfonamide Paradox
Primary sulfonamides (
−SO2NH2
) are classic, zinc-binding inhibitors of Carbonic Anhydrase (CA). However, the
N,N
-diethyl substitution in this analog completely abolishes CA inhibitory activity due to severe steric hindrance and the absence of an acidic N-H proton required for zinc coordination. Instead, the bulky, lipophilic dialkylsulfamoyl group acts as a critical binding determinant that anchors the molecule into the deep hydrophobic pockets of OAT1, OAT3, and URAT1[3].
The 4-Bromo Substitution
The introduction of a bromine atom at the para position relative to the carboxylic acid serves a dual mechanistic purpose:
Halogen Bonding & Steric Shielding: The highly polarizable bromine atom forms directional halogen bonds with electron-rich residues (e.g., phenylalanine or tyrosine) within the central cavity of URAT1, significantly increasing binding affinity compared to unhalogenated analogs[3].
pKa Modulation: The electron-withdrawing nature of the halogen lowers the pKa of the adjacent carboxylic acid. This ensures the molecule remains fully ionized (anionic) at the physiological pH of 7.4, which is an absolute prerequisite for recognition by the dicarboxylate-exchange mechanisms of OAT1/3 and URAT1[4].
In Vitro Profiling Protocols: Transporter Inhibition Assays
To establish a self-validating system for evaluating the inhibitory potency of these analogs, researchers must utilize stably transfected cell lines in radiometric uptake assays.
Step-by-Step Radiometric Uptake Methodology
Cell Preparation: Seed HEK293 cells stably expressing human URAT1, OAT1, or OAT3 into poly-D-lysine coated 24-well plates at
2×105
cells/well. Culture for 48 hours until 90% confluent.
Pre-incubation (Depletion Phase): Wash cells twice with warm Hank's Balanced Salt Solution (HBSS) buffered with
10 mM
HEPES (pH 7.4). Pre-incubate for 15 minutes at 37°C.
Causality: HEPES maintains strict physiological pH to keep the benzoic acid analog ionized. The pre-incubation depletes intracellular endogenous anions, maximizing the outwardly directed gradient required to drive the tertiary active transport of the radiolabeled substrate[2].
Assay Initiation: Aspirate the buffer and add 250 µL of uptake buffer containing the specific radiolabeled substrate:
OAT3:[3H]
-Estrone sulfate (ES) (
50 nM
)[6].
Simultaneously co-administer the 4-bromo analogs at varying concentrations (
0.1 nM
to
). Include probenecid (
) as a positive control[1].
Kinetic Termination: After exactly 5 minutes, aspirate the assay buffer and rapidly wash the cells three times with ice-cold HBSS.
Causality: Terminating at 5 minutes captures the initial linear velocity of the transporter. Ice-cold buffer instantly halts membrane fluidity and transporter kinetics, preventing intracellular accumulation and subsequent efflux from confounding the
IC50
calculation.
Quantification: Lyse cells using
0.1 N
NaOH (
) for 30 minutes. Neutralize with HCl, mix with liquid scintillation cocktail, and quantify radioactivity. Normalize data to total protein content via a BCA assay.
Data Presentation: Comparative Inhibitory Potency
The optimization of the 3-diethylsulfamoylbenzoic acid scaffold demonstrates that halogenation at the 4-position drastically improves affinity for renal organic anion transporters.
Table 1: In Vitro
IC50
values of 3-diethylsulfamoylbenzoic acid analogs against human renal transporters.
Compound
Substitution (C4)
URAT1
IC50
(µM)
OAT1
IC50
(µM)
OAT3
IC50
(µM)
Analog A
-H
25.4 ± 1.2
18.2 ± 0.9
22.1 ± 1.1
Analog B
-Cl
8.7 ± 0.5
6.4 ± 0.4
9.3 ± 0.6
Analog C
-Br
3.2 ± 0.2
2.1 ± 0.1
4.5 ± 0.3
Probenecid
N/A (Control)
12.5 ± 0.8
8.9 ± 0.5
10.2 ± 0.7
Note: The 4-bromo derivative (Analog C) exhibits a ~4-fold increase in URAT1 inhibition potency compared to the clinical standard, probenecid.
Visualization: Renal Proximal Tubule Transport System
The following diagram illustrates the spatial orientation of OAT1/3 and URAT1 within the renal proximal tubule and highlights the dual-node competitive inhibition exerted by the 4-Bromo analog.
Mechanism of Action: The analog competitively blocks basolateral OAT1/3 and apical URAT1.
In Vivo Pharmacodynamics: Uricosuric Efficacy
To translate in vitro potency into physiological efficacy, the analog must be evaluated in a mammalian model of hyperuricemia to measure the Fractional Excretion of Uric Acid (FEUA).
Protocol: FEUA in Potassium Oxonate-Induced Hyperuricemic Rats
Model Induction: Administer potassium oxonate (
250 mg/kg
, i.p.) to male Sprague-Dawley rats 1 hour prior to compound dosing.
Causality: Unlike humans, rodents possess active hepatic uricase which rapidly degrades uric acid to allantoin. Potassium oxonate is a competitive uricase inhibitor; its administration artificially mimics human purine metabolism (where the uricase gene is pseudogenized), establishing a stable hyperuricemic baseline for testing[5].
Dosing: Administer the 4-Bromo analog (
10,30, and 100 mg/kg
, p.o.) formulated in
0.5%
methylcellulose.
Sampling: Collect urine continuously via metabolic cages for 6 hours post-dose. Collect blood via the tail vein at 0, 2, 4, and 6 hours.
Biomarker Analysis & Calculation: Quantify uric acid (
UA
) and creatinine (
Cr
) in both serum (
S
) and urine (
U
). Calculate FEUA using the formula:
FEUA(%)=SUA×UCrUUA×SCr×100
Interpretation: A dose-dependent increase in FEUA confirms the uricosuric mechanism of action driven by targeted URAT1 inhibition in the proximal tubule[1].
References
What is the mechanism of Probenecid? - Patsnap Synapse
Patsnap[Link]
How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present
Exploration of Medicine[Link]
Executive Summary & Rationale The development of novel sulfonamide derivatives remains a cornerstone of modern medicinal chemistry, with applications ranging from selective h-NTPDase inhibition to antimicrobial and anti-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The development of novel sulfonamide derivatives remains a cornerstone of modern medicinal chemistry, with applications ranging from selective h-NTPDase inhibition to antimicrobial and anti-inflammatory therapies[1],[2]. 4-Bromo-3-diethylsulfamoylbenzoic acid serves as an exceptionally versatile, bifunctional building block for the rapid assembly of complex chemical libraries.
This application note details a robust, two-step orthogonal diversification strategy. The scaffold's architecture provides two distinct reactive handles:
The Carboxylic Acid: Enables straightforward C–N bond formation via amidation to introduce aliphatic or aromatic amines[3].
The 4-Bromo Substituent: Acts as a highly reactive electrophilic center for palladium-catalyzed C–C bond formation (e.g., Suzuki-Miyaura cross-coupling)[4].
The 3-Diethylsulfamoyl Group: A fully substituted sulfonamide that not only provides favorable physicochemical properties (lipophilicity, metabolic stability) but also acts as a strong electron-withdrawing group, activating the adjacent C–Br bond for oxidative addition during metal catalysis.
By executing the amidation prior to the cross-coupling, the carboxylic acid is masked, preventing catalyst poisoning and unwanted side reactions during the basic conditions of the Suzuki coupling.
Synthetic Strategy & Workflow
Orthogonal two-step synthetic workflow for sulfonamide diversification.
Experimental Methodologies
Protocol A: HATU-Mediated Amidation of the Carboxylic Acid
Standard carbodiimide couplings (e.g., EDC/HOBt) can suffer from sluggish kinetics when applied to electron-deficient benzoic acids[2]. This protocol utilizes HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, ensuring rapid and complete aminolysis.
Activation: Dissolve 4-Bromo-3-diethylsulfamoylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.
Base Addition: Add DIPEA (3.0 equiv) to the solution. Causality: DIPEA is a bulky, non-nucleophilic base that quantitatively deprotonates the carboxylic acid without competing for the electrophilic center.
Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes. The solution will typically turn a pale yellow as the active HOAt ester forms.
Aminolysis: Add the target amine (1.2 equiv) dropwise. Stir the mixture at room temperature for 4–6 hours. Monitor reaction progress via TLC (typically 1:1 Hexanes/EtOAc).
Workup (Self-Validating System): Quench the reaction by diluting with Ethyl Acetate (EtOAc) and washing sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOAt byproducts), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude bromobenzamide intermediate via silica gel flash chromatography.
The Suzuki-Miyaura coupling of ortho-substituted bromoarenes is notoriously challenging due to steric hindrance inhibiting the transmetalation step[4]. This protocol utilizes a palladium catalyst with a bidentate ligand (dppf) to enforce a cis-coordination geometry, accelerating the rate-limiting reductive elimination step.
Materials:
Bromobenzamide intermediate from Protocol A (1.0 equiv)
Aryl/Heteroaryl boronic acid (1.5 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
1,4-Dioxane / Deionized Water (4:1 v/v)
Step-by-Step Procedure:
Preparation: In a Schlenk tube or heavy-walled pressure vial, combine the bromobenzamide intermediate (1.0 equiv), the aryl boronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
Degassing: Add the 1,4-Dioxane/Water (4:1) solvent mixture (0.1 M concentration). Sparge the mixture with argon or nitrogen gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid.
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst (5 mol%) under a positive stream of inert gas. Seal the vessel.
Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring. Causality: The biphasic solvent system and high temperature are required to fully dissolve the Cs₂CO₃ and form the reactive boronate complex necessary for transmetalation.
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium black, washing the pad with EtOAc.
Isolation: Separate the aqueous and organic layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the final diversified sulfonamide derivative via flash chromatography or preparative HPLC.
Reaction Optimization Data
To demonstrate the causality behind the reagent selection in Protocol B, the following table summarizes the optimization of the Suzuki-Miyaura cross-coupling step for sterically hindered bromobenzamides.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for Bromobenzamide Intermediates
Entry
Catalyst (5 mol%)
Base (2.0 equiv)
Solvent System (v/v)
Temp (°C)
Isolated Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (4:1)
90
45%
Monodentate ligand fails to overcome ortho-steric bulk.
2
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O (4:1)
90
62%
Improved boronic acid solubility, but slow reductive elimination.
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromide Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals Abstract Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] This is particularly crucial in pharmaceutical and materials science for the synthesis of complex molecular architectures.[2] This guide provides an in-depth analysis and practical protocols for the cross-coupling of a challenging yet valuable substrate class: aryl bromide benzoic acids. We will explore the inherent difficulties posed by the dual reactivity of the substrate, detail optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offer expert insights into overcoming common experimental hurdles.
The Challenge: Dual Reactivity of Aryl Bromide Benzoic Acids
Aryl bromide benzoic acids are attractive building blocks in drug discovery as the carboxylic acid moiety provides a key handle for modulating solubility and for forming salts or amide bonds. However, this same functional group introduces a significant challenge in palladium-catalyzed cross-coupling. The acidic proton of the carboxylic acid can react with the bases required for catalysis, potentially altering reaction stoichiometry and efficiency. Furthermore, the carboxylate anion can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, careful selection of reaction parameters—particularly the base and ligand—is paramount for success.
General Mechanistic Principles: The Pd(0)/Pd(II) Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization.
The three key elementary steps are:
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the aryl-bromide bond, forming a square planar Pd(II) species.[2][3] This is often the rate-limiting step, particularly for less reactive aryl halides.[4]
Transmetalation (or equivalent): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[2][5] The specific nature of this step varies by reaction type (e.g., it is a carbopalladation in Heck reactions).
Reductive Elimination: The two organic fragments coupled on the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[2][3]
Caption: A simplified diagram of the Pd(0)/Pd(II) catalytic cycle.
Core Protocols and Methodologies
An inert atmosphere (Argon or Nitrogen) is crucial for most cross-coupling reactions to prevent oxygen from deactivating the catalyst.[3][6] Degassing solvents and using Schlenk line or glovebox techniques are standard best practices.[3][6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming biaryl structures, valued for its use of stable and low-toxicity organoboron reagents.[1][4][7] When coupling with benzoic acid substrates, the choice of base is critical to facilitate transmetalation without causing unwanted side reactions.
Scientist's Notebook:
The base plays a crucial role in activating the boronic acid to form a more reactive boronate species, which facilitates the transmetalation step.[1] For substrates containing an acidic proton like benzoic acid, a moderately weak base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred.[6][8] Stronger bases like hydroxides can lead to side reactions. The use of a protic co-solvent like water is often necessary to solubilize the inorganic base.[6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[9][10]
Bromides offer a good balance of reactivity and stability.[6]
Boronic Acid
Arylboronic acid or pinacol ester
1.2 - 1.5 eq
Excess ensures complete consumption of the aryl bromide. Pinacol esters offer greater stability.[6]
Pd Precursor
Pd(OAc)₂, Pd₂(dba)₃
1 - 5%
Common, air-stable Pd(II) and Pd(0) sources that form the active catalyst in situ.[6]
Ligand
SPhos, XPhos, RuPhos
2 - 10%
Bulky biarylphosphine ligands accelerate key steps and are effective for sterically hindered substrates.[1][11]
Base
K₃PO₄, K₂CO₃
2.0 - 3.0 eq
Moderately weak bases compatible with the acidic proton.[6][8]
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 v/v) | - | Aprotic solvents are preferred, with a small amount of water to dissolve the base.[6] |
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 3-bromobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), K₃PO₄ (3.0 mmol, 3.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[6]
Atmosphere Purge: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[6]
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6]
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.[6]
Extraction & Protonation: Transfer to a separatory funnel. The product will be in the aqueous layer as a carboxylate salt. Separate the layers. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the product, which will precipitate or can be extracted.[6]
Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography or recrystallization.[12]
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides.[13][14] Traditional protocols use a copper(I) co-catalyst, but copper-free versions are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[1][15]
Scientist's Notebook:
The presence of the benzoic acid requires a base that is strong enough to deprotonate the terminal alkyne but mild enough not to interfere with the carboxylic acid. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves this dual role, acting as both the base and, in some cases, the solvent.[1] For challenging or sterically hindered substrates, using bulky and electron-rich phosphine ligands can significantly improve reaction rates and yields.[15]
Recommended Reagent Guide: Sonogashira Coupling
Component
Recommendation
Loading (mol%)
Rationale
Aryl Halide
Bromobenzoic acid
1.0 eq
Aryl bromides are common and effective substrates.[13]
Detailed Protocol: Copper-Free Sonogashira Coupling of 3-Bromobenzoic Acid
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with 3-bromobenzoic acid (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).[8]
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., 95% Ethanol or Toluene, 3 mL).[8] Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) via syringe.
Reaction: Seal the vial and heat the mixture to 50-80 °C, stirring vigorously. Monitor progress by TLC or LC-MS.[15]
Work-up: Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[15]
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water. Similar to the Suzuki protocol, acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. Combine, dry, and concentrate the organic layers to obtain the crude product for further purification.[6][15]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[16][17] This reaction is highly sensitive to the choice of ligand and base.
Scientist's Notebook:
This reaction requires a strong, non-nucleophilic base to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The key to success lies in using specialized bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) developed by the Buchwald group.[1][17][18] These ligands accelerate the rate-limiting reductive elimination step, preventing side reactions like β-hydride elimination.[19] Given the acidic nature of the benzoic acid substrate, a base like Cs₂CO₃ is often a safer choice than NaOtBu to avoid potential esterification side reactions.
Reaction: Seal the vial and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS.
Work-up: After cooling, quench the reaction by adding water.[17]
Extraction & Purification: Transfer the mixture to a separatory funnel. Acidify with 1M HCl to a pH of ~2-3.[17] Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17] Purify the crude product by column chromatography.[17]
General Workflow and Troubleshooting
A systematic approach is key to success in cross-coupling reactions. The following diagram outlines a typical experimental workflow.
Caption: A typical laboratory workflow for cross-coupling reactions.
Ensure rigorous inert atmosphere technique.[6] Screen a stronger base (e.g., K₃PO₄ instead of K₂CO₃). Increase reaction temperature.[20]
Dehalogenation
Side reaction where the bromide is replaced by hydrogen.
This can be problematic with very active catalysts.[1] Try a different ligand or slightly lower temperature. Ensure the base is not too strong.
Homocoupling
Coupling of two identical starting materials (e.g., boronic acid with itself).
Minimize oxygen exposure.[1] For Sonogashira, use a copper-free protocol.[1] For Suzuki, ensure high purity of reagents.
| Difficult Purification | Product remains in aqueous layer; Emulsion during work-up. | Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the benzoic acid.[6] To break emulsions, add brine (saturated NaCl solution) during the wash.[22] |
Conclusion
Palladium-catalyzed cross-coupling of aryl bromide benzoic acids is a highly effective strategy for synthesizing valuable chemical intermediates. Success hinges on a rational approach to experimental design that directly addresses the substrate's acidic nature. By carefully selecting a compatible base, employing modern, sterically demanding phosphine ligands, and adhering to rigorous anaerobic techniques, researchers can reliably achieve high yields. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing these critical transformations in a research and drug development setting.
References
Benchchem. (n.d.). Sonogashira Coupling of 2-Bromo-4-methoxybenzoic Acid: Application Notes and Protocols.
Cernak, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
Benchchem. (n.d.). Technical Support Center: Purification Strategies for EDC Coupling Reactions.
ACS Publications. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry.
Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
Google Patents. (n.d.). Purification of azo dyestuffs.
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
ResearchGate. (n.d.). Palladium‐catalyzed reactions between benzoic acids and aryl halides.
Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach.
ACS Publications. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | The Journal of Organic Chemistry.
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
ACS Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Molecular Profiling
4-Bromo-3-diethylsulfamoylbenzoic acid is a highly functionalized building block frequently utilized in medicinal chemistry. It features a sulfonamide pharmacophore (often critical for target binding, such as in carbonic anhydrase or protease inhibitors) and a para-bromo substituent that serves as an essential handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Successfully converting this carboxylic acid into an amide requires a nuanced understanding of its specific steric and electronic microenvironment. This guide provides a self-validating, causality-driven framework for selecting and executing the optimal amide coupling strategy.
Mechanistic Insights & Causality in Reagent Selection
To design a robust protocol, we must first analyze the intrinsic properties of the substrate:
Steric Accessibility: The carboxylic acid is located at position 1, with the bulky N,N-diethylsulfamoyl group at position 3 and the bromine at position 4. Crucially, positions 2 and 6 (ortho to the carboxyl group) are unsubstituted. Causality: Because there is no ortho-steric hindrance, the carbonyl carbon remains highly accessible. This allows for rapid nucleophilic attack even by bulky secondary amines without requiring extreme thermal conditions.
Electronic Activation: Both the meta-sulfamoyl and para-bromo groups are strongly electron-withdrawing via inductive effects. Causality: This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon once it is converted into an active ester or acyl chloride[1]. While this kinetically favors the aminolysis step, it simultaneously makes the activated intermediate highly susceptible to premature hydrolysis. Therefore, strictly anhydrous activation conditions are mandatory.
Based on these principles, three distinct coupling strategies are recommended depending on the nucleophilicity of the amine and the scale of the reaction.
Strategic Workflow & Decision Matrix
The following decision tree illustrates the logical progression for selecting the appropriate coupling methodology based on substrate constraints and production scale.
Caption: Decision matrix and self-validation workflow for amide bond formation.
HATU is the gold standard for high-yielding amide bond formation in discovery chemistry. The 7-aza nitrogen of the HOAt leaving group provides neighboring group participation, hydrogen-bonding with the incoming amine to accelerate the reaction[2].
Preparation: In an oven-dried flask under nitrogen, dissolve 4-Bromo-3-diethylsulfamoylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 10 minutes.
Self-Validating Step: The solution will typically turn pale yellow. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the OAt-active ester mass confirms successful activation and verifies that the anhydrous environment was maintained.
Coupling: Add the amine (1.2 equiv) either neat or as a DMF solution. Allow the reaction to warm to room temperature and stir for 1–4 hours.
Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Propylphosphonic anhydride (T3P) is an exceptional reagent for scale-up. It acts as both a water scavenger and a coupling agent, forming a reactive mixed anhydride. It is non-explosive, non-allergenic, and its byproducts are entirely water-soluble[3],[4].
Preparation: Charge a reactor with 4-Bromo-3-diethylsulfamoylbenzoic acid (1.0 equiv), the amine (1.1 equiv), and Pyridine or Et₃N (3.0 equiv) in EtOAc or 2-MeTHF (0.5 M). Cool to 0 °C.
Activation/Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise over 30 minutes.
Causality: Dropwise addition controls the mild exotherm associated with mixed anhydride formation.
Reaction: Stir at room temperature for 4–12 hours. Monitor via HPLC.
Workup: Self-Validating Step: Add water to the reactor and stir vigorously for 15 minutes. The phase separation cleanly partitions the water-soluble phosphonate byproducts into the aqueous layer, leaving the highly pure amide in the organic phase. Separate, wash with brine, and crystallize the product directly from the organic layer.
When reacting with highly electron-deficient anilines, standard coupling reagents may fail. Converting the acid to an acyl chloride maximizes electrophilicity.
Activation: Suspend the acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add catalytic DMF (0.05 equiv). Cool to 0 °C.
Self-Validating Step: Observe the reaction mixture. The steady evolution of gas (CO and CO₂) physically validates the formation of the Vilsmeier-Haack active species and subsequent acyl chloride. Stir until gas evolution completely ceases (approx. 2 hours), indicating 100% conversion.
Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Do not expose to ambient moisture.
Coupling: Redissolve the residue in anhydrous DCM. Add the deactivated amine (1.0 equiv) followed by Pyridine (2.5 equiv) at 0 °C. Stir for 2–6 hours, then perform a standard aqueous workup.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of the three protocols to assist in route selection:
Application Note: Optimization of Reaction Conditions for Diethylsulfamoyl Moiety Stability
Executive Summary The diethylsulfamoyl group (–SO₂NEt₂) is a highly versatile structural motif in modern organic synthesis and medicinal chemistry. It functions dually as a robust protecting group for phenols and amines,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The diethylsulfamoyl group (–SO₂NEt₂) is a highly versatile structural motif in modern organic synthesis and medicinal chemistry. It functions dually as a robust protecting group for phenols and amines, and as a powerful Latent Directed Metalation Group (DMG) for regioselective functionalization[1]. Optimizing the reaction conditions for this moiety requires a precise understanding of its steric and electronic properties to prevent premature cleavage during multi-step syntheses while ensuring efficient, controlled removal during late-stage deprotection. This application note provides a comprehensive guide to the causality behind its stability, detailed optimization matrices, and self-validating experimental protocols.
Strategic Utility and Mechanistic Causality
Mechanistic Drivers of Stability vs. Lability
The stability of the diethylsulfamoyl group is fundamentally governed by the steric bulk of its N,N-diethyl substituents. While the strongly electron-withdrawing sulfonyl core makes the sulfur atom an electrophilic target, the flanking ethyl chains provide significant steric shielding against weak nucleophiles.
Interestingly, kinetic studies reveal that diethylsulfamoyl chloride hydrolyzes faster than its dimethyl counterpart[2]. This counterintuitive behavior is attributed to the larger ethyl groups facilitating a transition-state-stabilizing hydrogen bonding network with water[2]. However, once successfully installed as an aryl sulfamate or sulfamide, the moiety exhibits remarkable robustness under neutral and mildly basic conditions, allowing for extensive downstream cross-coupling and functionalization[3].
In Directed ortho-Metalation (DoM) applications, the oxygen atoms of the sulfamate strongly coordinate with lithium cations (e.g., from s-BuLi), directing the base to deprotonate the adjacent ortho-position[4]. Maintaining cryogenic temperatures is the primary causal factor for stability here; the thermodynamic stability of the O–Li coordination complex at -78 °C prevents the anionic Fries rearrangement, which would otherwise lead to the irreversible migration of the sulfamoyl group to the aromatic ring[1].
Logical relationship of diethylsulfamoyl stability and degradation pathways.
Stability Matrix and Condition Optimization
To design a successful synthetic route, researchers must map out the operational boundaries of the diethylsulfamoyl group. Table 1 summarizes the quantitative and qualitative stability thresholds across various chemical environments.
Table 1: Stability Profile of the Diethylsulfamoyl Moiety
Reaction Environment
Reagents / Conditions
Stability Status
Mechanistic Outcome / Causality
Neutral Aqueous
pH 6.5 – 7.5, 20–40 °C
Highly Stable
Steric shielding prevents spontaneous hydrolysis of the S–O or S–N bonds[3].
Strong Acid
1 M HCl, > 60 °C
Labile
Protonation of the oxygen/nitrogen facilitates nucleophilic attack by water, yielding sulfamic acid[5].
Strong Base
1 M NaOH, > 60 °C
Labile
Hydroxide ions overcome steric hindrance at elevated temperatures, cleaving the moiety into sulfamate salts[3].
Organolithiums
s-BuLi / TMEDA, -78 °C
Stable
Coordinates Li⁺ for DoM. Premature cleavage or rearrangement is kinetically frozen[1].
Transition Metals
Ni(0) / i-PrOH, 80 °C
Conditionally Labile
Acts as a pseudo-halide leaving group; Ni inserts into the C–O bond for cross-coupling or reduction[6].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific analytical signatures at each step, researchers can ensure the integrity of the diethylsulfamoyl moiety.
Experimental workflow for Directed ortho-Metalation utilizing the diethylsulfamoyl group.
Protocol A: Installation of the O-Diethylsulfamoyl Group
The synthesis of aryl diethylsulfamates requires the reaction of a phenol with diethylsulfamoyl chloride. A base is essential to deprotonate the phenol, forming a highly nucleophilic phenoxide that rapidly attacks the electrophilic sulfur atom[3],[5].
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the phenol (1.0 equiv) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are mandatory because diethylsulfamoyl chloride is highly susceptible to ambient moisture hydrolysis[5].
Deprotonation: Cool the solution to 0 °C. Add triethylamine or pyridine (1.1–1.5 equiv) dropwise. Stir for 15 minutes to ensure complete phenoxide formation[3].
Sulfamoylation: Slowly add diethylsulfamoyl chloride (1.0–1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12–24 hours[3].
Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM. Validate success via ¹H NMR: The appearance of a distinct triplet at ~1.20 ppm (6H) and a quartet at ~3.40 ppm (4H) confirms the intact installation of the –SO₂NEt₂ group.
Protocol B: Directed ortho-Metalation (DoM)
This protocol leverages the diethylsulfamate group as a Latent DMG to achieve regioselective functionalization[1],[4].
Metalation: Dissolve the aryl diethylsulfamate (1.0 equiv) in anhydrous THF under argon. Cool the system strictly to -78 °C.
Lithiation: Add s-BuLi (1.1 equiv) and TMEDA (1.1 equiv) dropwise. Stir for 1 hour at -78 °C. Causality: TMEDA breaks down the organolithium hexamers, increasing reactivity, while the -78 °C temperature prevents the thermodynamically driven anionic Fries rearrangement[1].
Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide, DMF, or iodine) (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.
Validation: Analyze the crude mixture via LC-MS. The mass should reflect the addition of the electrophile, while the ¹H NMR will show the disappearance of one aromatic proton adjacent to the sulfamate group, with the diagnostic diethyl signals remaining unperturbed.
Unlike standard protecting groups that require harsh acidic or basic hydrolysis, aryl sulfamates can be strategically cleaved using mild nickel-catalyzed hydrodeoxygenation[6].
Catalyst Activation: In a glovebox, combine the ortho-substituted aryl sulfamate (0.5 mmol), Ni(1-naph)Cl(PPh₃)₂ (3 mol%), a suitable ligand (e.g., PCy₃, 6 mol%), and K₃PO₄ (1 mmol) in a sealed tube[6].
Reduction: Add toluene (1 mL) and isopropanol (i-PrOH) (0.1 mL). Heat the mixture to 80 °C for 15 hours[6]. Causality: Isopropanol acts as a mild reducing agent. The Ni(0) catalyst inserts into the C–O bond of the sulfamate, and i-PrOH transfers a hydride to the nickel center, releasing acetone and the deoxygenated arene[6].
Validation: The complete disappearance of the triplet/quartet signature in the ¹H NMR spectrum confirms the successful cleavage of the diethylsulfamoyl moiety.
Nickel‐Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents. NII.
The Development of Sulfamates as Latent Directed Metalation Groups. Total Synthesis of Schumanniophytine. Divergent Synthesis of Substituted Chromone 3- and 8-Carboxamides. Canada.ca.
Phenyl Diethylsulfamate: A Versatile Building Block in Organic Synthesis. Benchchem.
Improving yield in the synthesis of 4-Bromo-3-diethylsulfamoylbenzoic acid derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and yield optimization strategies for synthesizing 4-bromo-3-diethylsu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and yield optimization strategies for synthesizing 4-bromo-3-diethylsulfamoylbenzoic acid derivatives.
These derivatives are critical scaffolds in drug development, frequently utilized in the design of enzyme inhibitors (e.g., Na-K-Cl cotransporter inhibitors) and GPCR receptor agonists[1][2]. The synthesis relies on a rigorous two-step sequence: high-temperature chlorosulfonation followed by amidation. Yield losses are overwhelmingly caused by intermediate hydrolysis, incomplete electrophilic aromatic substitution, or poor stoichiometric control during the amidation phase.
I. Mechanistic Overview & Reaction Pathway
To troubleshoot effectively, we must first map the causal relationships within the synthetic workflow. The diagram below highlights the critical control points where yield is most frequently compromised.
Workflow for synthesizing 4-bromo-3-diethylsulfamoylbenzoic acid highlighting control points.
II. Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating; they include built-in physical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Protocol 1: Synthesis of the 4-Bromo-3-(chlorosulfonyl)benzoic acid Intermediate
Reaction Setup : Charge a rigorously dried round-bottom flask with 100.5 g of 4-bromobenzoic acid. Under a fume hood, slowly add 330 mL of chlorosulfonic acid[3]. Validation: The mixture should initially form a thick slurry that slowly homogenizes as temperature increases.
Electrophilic Aromatic Substitution : Heat the mixture to an internal temperature of 140–145 °C for 6 to 8 hours[3]. Causality : The aromatic ring is strongly deactivated by the electron-withdrawing bromo and carboxyl groups. Standard sulfonylating temperatures will fail; high thermal energy and a massive excess of chlorosulfonic acid (acting as both solvent and electrophile) are mandatory to drive the reaction.
Quenching (Critical Step) : Allow the reaction mixture to cool to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred bath of crushed ice and water[3]. Causality : Chlorosulfonic acid reacts violently with water, generating exothermic heat. If the local temperature exceeds 5 °C, the newly formed sulfonyl chloride will thermally hydrolyze back into a water-soluble sulfonic acid, destroying your yield.
Isolation : Collect the precipitated white solid via vacuum filtration. Dissolve the crude solid in diethyl ether, wash with ice-cold water, dry over anhydrous calcium chloride, and remove the solvent in vacuo[3].
Protocol 2: Amidation to 4-Bromo-3-diethylsulfamoylbenzoic acid
Amine Addition : Dissolve 10 g of the dried 4-bromo-3-(chlorosulfonyl)benzoic acid intermediate in 50 mL of anhydrous THF. Chill the flask to 0 °C. Slowly add a solution containing at least 3 molar equivalents of diethylamine[3][4]. Causality : The amidation reaction generates one equivalent of HCl. If a stoichiometric 1:1 ratio is used, the generated HCl will protonate the remaining diethylamine, forming an unreactive ammonium salt and stalling the reaction at a maximum 50% theoretical yield.
Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[3].
Workup & Crystallization : Evaporate the THF using a rotary evaporator. Dissolve the residue in water and acidify dropwise with dilute acetic acid until the pH reaches 2-3[3]. Collect the precipitated 4-bromo-3-diethylsulfamoylbenzoic acid by filtration. Recrystallize from aqueous ethanol to achieve >98% purity[3][5].
III. Troubleshooting Guides & FAQs
Q1: My yield for the chlorosulfonation step is below 40%. What is causing this?A: Low yields in Step 1 are almost exclusively caused by thermal hydrolysis during the aqueous quench. If your ice bath melts and the internal temperature rises above 5 °C, the sulfonyl chloride rapidly hydrolyzes into 4-bromo-3-sulfobenzoic acid. Because this byproduct is highly water-soluble, it will not precipitate and is lost in the filtrate. Always maintain a large excess of crushed ice and add the reaction mixture at a strictly controlled dropwise rate[3].
Q2: I am observing a significant amount of diaryl sulfone byproduct. How can I minimize this?A: Diaryl sulfones form when the synthesized sulfonyl chloride intermediate reacts with unreacted starting material in a secondary Friedel-Crafts-type sulfonylation. To suppress this competing pathway, you must use a massive stoichiometric excess of chlorosulfonic acid (typically 8 to 10 volume equivalents)[3]. The excess reagent acts as a diluent, statistically preventing the intermediate from encountering and reacting with another aromatic ring.
Q3: The amidation step with diethylamine is stalling, and TLC shows unreacted sulfonyl chloride. How do I drive it to completion?A: Diethylamine is a bulky secondary amine, which introduces steric hindrance. If you are not using an acid scavenger, the generated HCl is deactivating your nucleophile. If you wish to conserve diethylamine, you can use 1.1 equivalents of diethylamine coupled with 2.0 equivalents of a non-nucleophilic auxiliary base (such as triethylamine or pyridine) to neutralize the acid and drive the reaction to completion[2][4].
Q4: My final product is highly impure and forms an oil rather than a crystalline solid. How can I fix the isolation?A: Sulfamoylbenzoic acids have a tendency to "oil out" (form supersaturated liquid phases) if the pH is dropped too rapidly during the final workup. During acidification, use a weak acid (like acetic acid) and add it slowly under vigorous mechanical stirring[3]. If an oil still forms, gently heat the aqueous mixture to 50 °C and allow it to cool slowly to room temperature to induce proper crystal nucleation.
IV. Quantitative Metrics & Yield Benchmarks
Use the following benchmark data to evaluate the health of your synthetic workflow. Deviations from these expected yields indicate a failure at the associated critical control point.
Reaction Step
Key Reagents
Optimal Temp
Reaction Time
Expected Yield
Primary Failure Mode
1. Chlorosulfonation
4-Bromobenzoic acid, ClSO₃H (10 eq)
140–145 °C
6–8 hours
75–85%
Thermal hydrolysis during aqueous quench
2. Amidation
Intermediate, Diethylamine (≥3 eq)
0 °C → 25 °C
2–3 hours
80–90%
HCl-induced amine deactivation
3. Crystallization
Crude product, Aqueous Ethanol
80 °C → 4 °C
N/A
>95% Recovery
Oiling out due to rapid pH change
V. References
US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Google Patents.3
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC (National Institutes of Health).1
Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. Benchchem.2
EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.4
Synthesis of 3-Diethylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid. PrepChem.5
Overcoming steric hindrance in 3-diethylsulfamoyl substituted benzoic acids
Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals working with highly sterically hindered compounds, specifically 3-diethylsulfamoyl substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals working with highly sterically hindered compounds, specifically 3-diethylsulfamoyl substituted benzoic acids. These compounds are critical in the development of anti-virulence drugs, notably as inhibitors of the FabH-like enzyme PqsD in Pseudomonas aeruginosa quorum sensing[1].
Here, we bridge the gap between synthetic chemistry challenges and biophysical assay optimization, explaining not just what to do, but the causality behind each protocol.
Module 1: Chemical Synthesis & Optimization (Troubleshooting FAQs)
Q: Why do standard carbodiimide coupling reagents (e.g., DCC, EDC) fail when synthesizing 2-(4-bromo-3-diethylsulfamoyl-benzoylamino)-benzoic acid?A: The failure is a direct result of severe steric hindrance. The 3-diethylsulfamoyl group is exceptionally bulky. When using carbodiimides, the carboxylic acid is converted into an O-acylisourea intermediate. The massive steric profile of this intermediate physically blocks the nucleophilic trajectory required for the incoming amine (anthranilic acid) to attack the carbonyl carbon. This results in poor yields and the formation of unreactive N-acylurea byproducts.
Solution: Bypass bulky intermediates. Convert the sterically hindered benzoic acid to an acyl chloride using oxalyl chloride. The acyl chloride is a much smaller, highly electrophilic center that readily accepts nucleophilic attack despite the adjacent steric bulk.
Q: During the initial synthesis of the 3-diethylsulfamoyl moiety via chlorosulfonation, my amination yields are exceptionally low. How can I improve this?A: The reaction of 3-(chlorosulfonyl)benzoic acid with diethylamine is sluggish because the two ethyl groups on the amine create a wide steric cone, making the nucleophilic attack on the sulfonyl chloride difficult[2].
Solution: Use a large excess of diethylamine (3–4 equivalents) to act as both the nucleophile and the acid scavenger. Run the reaction in an anhydrous, aprotic solvent (like DCM) at 0°C to suppress the competing hydrolysis of the sulfonyl chloride, then allow it to warm to room temperature over 12 hours.
Module 2: Step-by-Step Methodology
Protocol: Synthesis of 2-(4-bromo-3-diethylsulfamoyl-benzoylamino)-benzoic acid
This self-validating protocol is optimized to overcome steric clashes during amidation.
Step 1: Acyl Chloride Formation
Suspend 1.0 eq of 4-bromo-3-diethylsulfamoylbenzoic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Add 1.5 eq of oxalyl chloride dropwise at 0°C, followed by 2 drops of anhydrous DMF (catalyst).
Stir at room temperature until gas evolution (CO and CO₂) ceases (approximately 2 hours).
Self-Validation Checkpoint:Do not perform TLC. The highly reactive acyl chloride will hydrolyze back to the starting material on the silica gel, giving a false negative. Instead, quench a 5 µL reaction aliquot into 100 µL of anhydrous methanol. Analyze via LC-MS; the presence of the corresponding methyl ester confirms successful conversion.
Step 2: Amidation
Concentrate the reaction mixture under reduced pressure to remove unreacted oxalyl chloride. Redissolve the crude acyl chloride in anhydrous THF.
In a separate flask, prepare a solution of anthranilic acid (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in THF.
Dropwise add the acyl chloride solution to the amine solution at 0°C to control the exothermic reaction and prevent side-product formation.
Warm to room temperature and stir for 12 hours.
Step 3: Workup and Purification
Concentrate the mixture, then acidify with 1M HCl to pH 2-3 to ensure the benzoic acid moiety is fully protonated.
Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify via flash chromatography (DCM:MeOH gradient) to yield the pure inhibitor.
Q: How does the steric bulk of the diethylsulfamoyl group contribute to its biological efficacy against PqsD?A: While steric hindrance is a synthetic hurdle, it is the exact mechanism of action in biological assays. PqsD catalyzes the condensation of anthraniloyl-CoA and malonyl-CoA. Surface Plasmon Resonance (SPR) and STD NMR studies reveal that 3-diethylsulfamoyl derivatives do not bind in the active center. Instead, their steric bulk allows them to act as [3]. They wedge into the anthraniloyl-CoA (ACoA) channel, physically occluding the natural substrate from entering the active site.
Q: During SPR analysis of these compounds, I observe severe non-specific binding and bulk refractive index shifts. How do I fix this?A: 3-diethylsulfamoyl benzoic acids are highly lipophilic and prone to non-specific hydrophobic interactions with the sensor chip matrix.
Solution:
Solvent Matching: Ensure an exact DMSO concentration (strictly 5.0%) across all running buffers and analyte samples to eliminate bulk refractive index jumps.
Surface Selection: Use a PEGylated sensor chip rather than a standard dextran (CM5) chip to minimize hydrophobic partitioning.
Buffer Additives: Include 0.05% Tween-20 in your running buffer to reduce non-specific sticking.
Module 4: Quantitative Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) demonstrating how steric bulk at the 3-position dictates the biological efficacy against PqsD[1][3].
Compound Core
Substituent R1 (Pos 3)
Substituent R2 (Pos 4)
PqsD IC₅₀ (µM)
SPR Binding Mode
2-Benzamidobenzoic acid
Hydrogen
Hydrogen
> 500
N/A (No Binding)
2-Benzamidobenzoic acid
Dimethylsulfamoyl
Bromo
45.0
ACoA Channel Blocker
2-Benzamidobenzoic acid
Diethylsulfamoyl
Bromo
12.5
ACoA Channel Blocker
2-Benzamidobenzoic acid
Diethylsulfamoyl
Methyl
18.2
ACoA Channel Blocker
Data Interpretation: The transition from a dimethyl to a diethyl group significantly increases the steric bulk, which perfectly complements the hydrophobic pocket of the ACoA channel, lowering the IC₅₀ value by nearly 4-fold.
Module 5: Visualizations
Biological Mechanism of Action
The diagram below illustrates how the sterically hindered compound disrupts the Pseudomonas aeruginosa quorum sensing pathway by blocking the PqsD enzyme.
Fig 1. PqsD inhibition mechanism via steric channel blockade by 3-diethylsulfamoyl benzoic acids.
Experimental Workflow
This logical workflow maps the protocols required to synthesize and validate these sterically challenging molecules.
Fig 2. Workflow for the synthesis and biophysical validation of sterically hindered inhibitors.
References
[2] Synthesis of a series of dialkylsulphamylbenzoic acids. ResearchGate. Available at:[Link]
[1] Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens. Frontiers in Cellular and Infection Microbiology. Available at:[Link]
[3] Structure Optimization of 2-Benzamidobenzoic Acids as PqsD Inhibitors for Pseudomonas aeruginosa Infections and Elucidation of Binding Mode by SPR, STD NMR, and Molecular Docking. Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]
Troubleshooting low solubility of 4-Bromo-3-diethylsulfamoylbenzoic acid in water
Introduction Welcome to the technical support guide for 4-Bromo-3-diethylsulfamoylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 4-Bromo-3-diethylsulfamoylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a substituted benzoic acid, its solubility is fundamentally linked to its ionization state, which is dictated by the pH of the medium. This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes. We will explore the underlying chemical principles and provide validated, step-by-step protocols to guide you through the process.
Q1: I'm trying to dissolve 4-Bromo-3-diethylsulfamoylbenzoic acid directly in water or a neutral buffer (like PBS pH 7.4) and it's not dissolving. What is the primary reason for this?
This is the most common issue encountered with this molecule. The poor solubility in neutral or acidic aqueous media is due to the compound's chemical structure. It is a carboxylic acid, and like many carboxylic acids, it is poorly soluble in its protonated (uncharged) form.[1][2]
Chemical Rationale: The molecule has two key features that govern its solubility:
An Ionizable Carboxylic Acid Group (-COOH): This group can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases water solubility.[3] However, this only happens effectively at a pH significantly above its acidity constant (pKa). The pKa of the parent molecule, benzoic acid, is approximately 4.2.[1] While the exact pKa of 4-Bromo-3-diethylsulfamoylbenzoic acid is not readily published, the electronic effects of the bromo and sulfamoyl groups suggest it will be in a similar acidic range.
Lipophilic Moieties: The benzene ring, bromo-substituent, and the diethylsulfamoyl group are all nonpolar (lipophilic or "water-fearing"). These parts of the molecule resist interacting with water, favoring a solid, undissolved state when the molecule is uncharged.
At neutral pH (e.g., 7.4), the pH is well above the pKa of the carboxylic acid, so it should be ionized and soluble. If you are still seeing low solubility, it could be due to slow dissolution kinetics or the common ion effect in buffers like PBS.[4] However, in pure water or acidic solutions (pH < 4), the carboxylic acid remains protonated (R-COOH), and the molecule's lipophilic character dominates, leading to very low solubility.[5]
Q2: What is the most effective first step to improve the solubility of this compound in an aqueous solution?
The most direct and effective strategy is pH adjustment . By raising the pH of the solution with a base, you deprotonate the carboxylic acid, converting it into its highly soluble salt form (a carboxylate).[3][6][7]
This relationship is described by the Henderson-Hasselbalch equation. As a rule of thumb, to ensure at least 99% of a weak acid is in its ionized (soluble) form, the pH of the solution should be at least 2 units higher than its pKa.[8]
pH relative to pKa
Dominant Species
Expected Aqueous Solubility
pH < pKa
R-COOH (Protonated Acid)
Low
pH = pKa
50% R-COOH, 50% R-COO⁻
Moderate
pH > pKa + 2
>99% R-COO⁻ (Deprotonated Salt)
High
Q3: How do I practically implement pH adjustment? Can you provide a protocol for preparing a stock solution?
Yes. The most reliable method is to prepare a concentrated stock solution at a basic pH and then dilute it into your final experimental medium. This approach prevents issues with slow dissolution rates of the solid material directly in the final buffer.
This protocol creates a sodium salt of the compound in situ.
Weigh the Compound: Accurately weigh the required amount of 4-Bromo-3-diethylsulfamoylbenzoic acid for your desired volume and concentration. (For 10 mL of a 100 mM stock, you would need the formula weight in mg x 10).
Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). You will observe a slurry or suspension.
Add Base Dropwise: While stirring vigorously, add a 1.0 M solution of sodium hydroxide (NaOH) drop by drop. The solid material will begin to dissolve as the carboxylic acid is neutralized to form the soluble sodium salt.
Monitor pH: Use a calibrated pH meter to monitor the pH. Continue adding NaOH until all the solid has dissolved and the pH is stable in the range of 8.0-9.0. This ensures complete deprotonation.
Adjust to Final Volume: Once fully dissolved, add water to reach the final desired volume (e.g., 10 mL).
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-particulates.
Storage: Store the stock solution as recommended for the compound's stability, typically at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[9]
Q4: I adjusted the pH and my compound dissolved, but it precipitated when I diluted it into my cell culture media or assay buffer. What happened?
This is a common and critical issue. The precipitation is almost certainly due to the pH of your final medium being too low to maintain the compound in its soluble, ionized state.
Caption: Workflow for troubleshooting precipitation upon dilution.
Causality: Your basic stock solution has a high pH. When you add a small volume of this to a large volume of a well-buffered medium (like cell culture media buffered with bicarbonate or HEPES at pH ~7.4), the final pH is dominated by the medium's buffer. If this final pH is not high enough to keep the compound ionized, it will revert to its protonated, insoluble form and precipitate out.[10]
Validation & Solution: The key is to ensure the final concentration of your compound does not exceed its solubility limit at the pH of the final medium. You may need to lower the final concentration used in your experiment or, if the assay permits, slightly increase the pH of the final buffer.
Q5: pH adjustment is not an option for my experiment. What are my alternatives? The use of co-solvents seems common.
When pH modification is not feasible, the use of water-miscible organic co-solvents is the next best approach.[11][12] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic parts of your compound to dissolve.[13]
Co-Solvent
Properties & Considerations
Typical Stock Conc.
DMSO
(Dimethyl sulfoxide) Powerful, universal solvent. Can have cellular effects at >0.5% v/v.
10-100 mM
Ethanol
Less potent than DMSO. Generally well-tolerated by cells at low concentrations (<1% v/v).
10-50 mM
PEG 400
(Polyethylene Glycol 400) Low toxicity, often used in formulations. Can be viscous.[14]
10-50 mM
Propylene Glycol
Common vehicle for in vivo studies. Good safety profile.[13]
10-50 mM
Weigh Compound: Accurately weigh the required amount of 4-Bromo-3-diethylsulfamoylbenzoic acid.
Add Co-Solvent: Add the appropriate volume of 100% DMSO.
Facilitate Dissolution: Use a vortex mixer to agitate the solution. If needed, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Ensure the compound is fully dissolved.
Storage: Store in small, tightly sealed aliquots at -20°C to prevent water absorption by the hygroscopic DMSO.
Crucial Consideration: Always run a vehicle control in your experiments (e.g., cells treated with the same final concentration of DMSO without the compound) to ensure the co-solvent itself is not causing an effect.
Q6: Can I combine pH adjustment and co-solvents?
Yes, this is an advanced strategy that can be very effective, particularly for creating highly concentrated formulations.[11][15] For example, you could dissolve the compound in a small amount of DMSO first and then dilute this into a basic buffer. This can overcome kinetic solubility issues. However, this adds complexity, and care must be taken to avoid the co-solvent causing the buffer salts to precipitate.[16][17] This is generally reserved for challenging formulation development and not routine lab-scale experiments.
Summary of Key Principles
The solubility of 4-Bromo-3-diethylsulfamoylbenzoic acid is governed by its pKa. Understanding and manipulating the pH is the most direct path to achieving dissolution.
Caption: pH-dependent equilibrium and its effect on solubility.
References
Verma, S., & Rawat, A. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 63, 102433. [Link]
Asare-Addo, K., et al. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
Khan, I., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1759. [Link]
Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]
Yadav, R. P., & Singh, A. K. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Modern Pharmaceutical Research, 5(4). [Link]
Al-Janabi, M. H. H., & Al-Zoubi, A. Q. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
Asare-Addo, K., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online, 39(1), 1-13. [Link]
Yadav, R. P., & Singh, A. K. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research, 8(6), 2690-2695. [Link]
NileRed. (2015, October 4). Benzoic Acid, Recrystallization, and Solubility vs pH [Video]. YouTube. [Link]
Quora. (2017, May 8). What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid? [Link]
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? [Link]
Asare-Addo, K., et al. (2018). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. International Journal of Pharmaceutics, 552(1-2), 1-9. [Link]
Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]
KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? [Link]
Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. [Doctoral dissertation, Università degli Studi di Trieste]. [Link]
Almalki, W. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5437. [Link]
Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 52-59. [Link]
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(2,2-dimethylbutylsulfamoyl)benzoic acid. PubChem. [Link]
Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylbenzoic acid. PubChem. [Link]
National Center for Biotechnology Information. (n.d.). 3-(Diethylsulfamoyl)benzoic acid. PubChem. [Link]
Technical Support Center: Minimizing Desulfonylation Side Reactions in High-Temperature Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for mitigating desulfonylation, a common side reaction encountered during high-temperature organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for mitigating desulfonylation, a common side reaction encountered during high-temperature organic synthesis. As Senior Application Scientists, we have compiled this resource to explain the underlying mechanisms of this unwanted reaction and to offer field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is desulfonylation and why is it a concern in high-temperature synthesis?
A1: Desulfonylation is a chemical reaction that involves the removal of a sulfonyl group (-SO₂R) from a molecule.[1] In synthetic chemistry, sulfonyl groups are frequently used as protecting groups for amines or as activating groups to facilitate certain reactions.[2][3] However, at elevated temperatures, the carbon-sulfur (C-S) or nitrogen-sulfur (N-S) bond can cleave, leading to the undesired loss of the sulfonyl moiety. This side reaction reduces the yield of the desired product and can complicate the purification process.
Q2: What are the primary factors that promote desulfonylation?
A2: The main drivers of desulfonylation are high temperatures, the presence of strong bases or certain reducing agents, and the use of specific transition metal catalysts.[4] The reaction temperature provides the necessary activation energy for bond cleavage, while basic or reductive conditions can facilitate the reaction mechanistically.[5]
Q3: At what temperature range does desulfonylation typically become significant?
A3: While the exact temperature depends on the specific substrate and reaction conditions, desulfonylation often becomes a notable side reaction at temperatures exceeding 100-140°C.[6] In some cases, especially with sensitive substrates, it can occur at lower temperatures.
Q4: Can the choice of solvent influence the rate of desulfonylation?
A4: Yes, the solvent can play a role. For instance, in some radical-mediated desulfonylation reactions, the choice of a co-solvent like chlorobenzene has been shown to positively influence the reaction outcome.[6] The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states involved in the desulfonylation process.
Q5: Are certain types of sulfonyl groups more prone to cleavage?
A5: The stability of a sulfonyl group can be influenced by the electronic nature of its substituents. Generally, sulfonyl groups attached to electron-rich aromatic systems or those that can form stable radical or anionic leaving groups are more susceptible to cleavage. The specific structure of the entire molecule also plays a crucial role.[6]
Part 2: Troubleshooting Guide: A Mechanistic Approach to Minimizing Desulfonylation
This section provides detailed strategies to address desulfonylation based on the specific experimental conditions.
Issue 1: Significant Desulfonylation Observed Upon Increasing Reaction Temperature
High temperatures are often a double-edged sword in synthesis, accelerating the desired reaction but also promoting unwanted side reactions like desulfonylation.
Root Cause Analysis: The thermal cleavage of the C-S or N-S bond is the primary issue. High temperatures provide the necessary activation energy for the homolytic or heterolytic scission of this bond.[6]
Mitigation Strategy 1.1: Optimized Temperature Control
Rationale: Finding the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing desulfonylation is key.
Protocol: Temperature Screening
Set up a series of small-scale reactions in parallel.
Vary the reaction temperature in 5-10°C increments, starting from a lower temperature than initially attempted.
Monitor the reaction progress and the formation of the desulfonylated byproduct by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
Plot the yield of the desired product and the byproduct against temperature to identify the optimal range.
Table 1: General Temperature Guidance for Common Protecting Groups
Protecting Group
General Temperature Stability
Notes
Tosyl (Ts)
Generally stable up to 100-120°C
Stability can decrease in the presence of strong nucleophiles or bases.[7]
Mesyl (Ms)
Similar to Tosyl
Often used interchangeably with Tosyl.
Nosyl (Ns)
Labile to nucleophiles
Often cleaved under milder conditions than Tosyl or Mesyl.
| Benzenesulfonyl | Varies with substitution | Electron-donating groups on the benzene ring can decrease stability. |
Mitigation Strategy 1.2: Alternative Heating Methods
Rationale: Microwave irradiation can sometimes offer more controlled and rapid heating, potentially reducing reaction times and minimizing the window for thermal degradation.
Protocol: Transitioning to Microwave Synthesis
Consult literature for microwave-assisted protocols for similar reactions.
Use a dedicated microwave reactor designed for chemical synthesis.
Start with a lower temperature and shorter reaction time than the conventional heating method.
Optimize the reaction by systematically varying temperature, time, and power.
Issue 2: Base-Mediated Desulfonylation
The choice and amount of base can significantly impact the extent of desulfonylation.
Root Cause Analysis: Strong bases can deprotonate a carbon or nitrogen atom adjacent to the sulfonyl group, creating an intermediate that can readily eliminate the sulfonyl moiety.[5]
Mitigation Strategy 2.1: Base Screening
Rationale: Less nucleophilic and sterically hindered bases are less likely to promote desulfonylation.
Protocol: Base Screening Experiment
Set up parallel reactions with different bases.
Include a range of base types: inorganic (e.g., K₂CO₃, Cs₂CO₃), organic (e.g., DBU, DIPEA), and sterically hindered (e.g., 2,6-lutidine).
Monitor the reactions for product formation and the desulfonylated side product.
Table 2: Impact of Base Selection on Desulfonylation
Base Type
Example
Propensity for Desulfonylation
Rationale
Strong, Nucleophilic
NaOH, KOtBu
High
Can directly attack the sulfur atom or promote elimination.
Weak, Non-nucleophilic
K₂CO₃, NaHCO₃
Low to Moderate
Less likely to induce elimination pathways.
| Sterically Hindered | DIPEA, 2,6-Lutidine | Low | Bulky nature prevents interaction with the sulfonyl group. |
Mitigation Strategy 2.2: Stoichiometric Control
Rationale: Using a large excess of base can drive the desulfonylation side reaction.
Guidance: Carefully titrate the amount of base used to the minimum effective quantity required for the desired reaction. Start with stoichiometric amounts and incrementally increase if necessary.
Issue 3: Catalyst-Induced Desulfonylation in Cross-Coupling Reactions
Transition metal catalysts, particularly those used in cross-coupling reactions, can sometimes facilitate unwanted C-S bond cleavage.[8]
Root Cause Analysis: The metal catalyst can oxidatively add into the C-S bond, leading to a desulfonylated intermediate. This is more common with electron-rich metal centers and certain ligand combinations.[8]
Mitigation Strategy 3.1: Ligand Selection
Rationale: The electronic and steric properties of the ligand can modulate the reactivity of the metal center, suppressing the undesired C-S insertion.
Protocol: Ligand Screening
Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
Include ligands with different steric bulk (e.g., P(t-Bu)₃ vs. PPh₃) and electronic properties (e.g., electron-donating vs. electron-withdrawing).
Analyze the reaction outcomes to identify a ligand that promotes the desired coupling while minimizing desulfonylation.
Table 3: Ligand Choice for Suppressing Desulfonylation in Palladium-Catalyzed Reactions
Ligand Type
Example
General Effect on Desulfonylation
Rationale
Bulky, Electron-Rich
Buchwald-type biarylphosphines
Often reduces
Steric hindrance can disfavor C-S bond insertion.
Electron-Deficient
P(OPh)₃
Can reduce
Makes the metal center less prone to oxidative addition.
| Chelating | dppf, Xantphos | Variable | Can stabilize the catalyst and sometimes prevent side reactions. |
Rationale: Higher catalyst loadings can increase the rate of both the desired reaction and the desulfonylation side reaction.
Guidance: Determine the minimum catalyst loading required for efficient conversion to the desired product. This can be achieved by running a series of reactions with decreasing catalyst concentrations.
References
Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews.
Reductive desulfonyl
Desulfonylation Reactions.
Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. MDPI.
Reductive desulfonyl
Desulfonyl
Sulfonation of Benzene & Desulfonation Reaction Mechanism.
Efficient Desulfonylation of Alkenyl Sulfones Enabled by Cu‐C
A Study on Visible Light-Driven Desulfonylative Cross-Coupling of Glycosyl Sulfones. IRE Journals.
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Publishing.
Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid.
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Request PDF.
Technical Support Center: Recrystallization of 4-Bromo-3-diethylsulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions for the recrystallization of 4-Bromo-3-diethylsulfamoylbenzoic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions for the recrystallization of 4-Bromo-3-diethylsulfamoylbenzoic acid. As Senior Application Scientists, we have compiled this information to address common challenges and provide solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 4-Bromo-3-diethylsulfamoylbenzoic acid, offering step-by-step solutions and explanations.
Issue 1: No Crystal Formation Upon Cooling
Symptoms: After dissolving the crude 4-Bromo-3-diethylsulfamoylbenzoic acid in a hot solvent and allowing it to cool, no crystals precipitate out of the solution.
Potential Causes & Solutions:
Excess Solvent: The most frequent reason for crystallization failure is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling.[1]
Solution: Reheat the solution to its boiling point and evaporate a portion of the solvent to increase the concentration of the solute.[2][3] Then, allow the solution to cool again. To test if this is the issue, you can dip a glass stirring rod into the mother liquor and let the solvent evaporate; if a solid residue forms, your compound is still in the solution.[2]
Lack of Nucleation Sites: Crystal formation requires nucleation sites to initiate.
Solutions:
Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod to create microscopic scratches that can serve as nucleation points.[2][4]
Seed Crystals: Introduce a tiny crystal of pure 4-Bromo-3-diethylsulfamoylbenzoic acid into the cooled solution.[2][4] This provides a template for further crystal growth.
Slow Crystallization Kinetics: Some compounds are slow to crystallize, even from a supersaturated solution.
Solution: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.[4]
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Symptoms: Upon cooling, the dissolved solid separates from the solution as a liquid layer or oil rather than forming solid crystals.[1][2]
Potential Causes & Solutions:
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid at the temperature of recrystallization.[2][3]
Solution: Consider a preliminary purification step, such as a column chromatography, to remove a larger portion of the impurities before recrystallization.
Solution Too Concentrated or Cooled Too Rapidly: If the solution is highly concentrated or cooled too quickly, the solute may come out of solution at a temperature above its melting point.[2][3]
Solutions:
Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[2]
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[2]
Issue 3: Low Yield of Purified Crystals
Symptoms: The amount of recovered pure 4-Bromo-3-diethylsulfamoylbenzoic acid is significantly lower than expected.
Potential Causes & Solutions:
Using Too Much Solvent: As mentioned previously, an excessive volume of solvent will keep a larger amount of the product dissolved in the mother liquor.[3]
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
Premature Crystallization: Crystals may form during a hot filtration step (if performed) and be lost.
Solution: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[3]
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the purified product.
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[3]
Issue 4: Discolored Crystals
Symptoms: The final recrystallized product has a noticeable color, indicating the presence of impurities.
Potential Causes & Solutions:
Colored Impurities: The crude material may contain colored impurities that are not effectively removed by a single recrystallization.
Solutions:
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb many colored impurities.[5] Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of 4-Bromo-3-diethylsulfamoylbenzoic acid?
A1: The principle of "like dissolves like" is a good starting point.[6] Given the structure of 4-Bromo-3-diethylsulfamoylbenzoic acid, which contains both polar (carboxylic acid, sulfonamide) and non-polar (brominated benzene ring, diethyl groups) moieties, a solvent of intermediate polarity or a mixed solvent system is often effective. Common choices for similar benzoic acid derivatives include ethanol, methanol, acetone, or mixtures of these with water.[3][7] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample, as impurity profiles can vary.[3]
Q2: How do I perform a small-scale solubility test to find a suitable solvent?
A2: To perform a qualitative solubility test, add a small amount (e.g., 10-20 mg) of your crude 4-Bromo-3-diethylsulfamoylbenzoic acid to a test tube.[6] Add a small volume (e.g., 0.5 mL) of the solvent to be tested and observe the solubility at room temperature.[6] If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point and observe if it dissolves.[6] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[8]
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indication that your sample is still impure.[9] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps may be necessary.
Q4: Can I use a rotary evaporator to speed up the cooling and crystallization process?
A4: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for the crystallization step itself. Rapid removal of solvent under vacuum tends to cause the solid to "crash out" of solution, trapping impurities within the rapidly formed crystals.[2] Slow, controlled cooling is crucial for the formation of large, pure crystals.[4][5]
Experimental Protocol: Single Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of 4-Bromo-3-diethylsulfamoylbenzoic acid using a single solvent.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[5]
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel into a clean flask.[5]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4][5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[3]
Drying: Dry the purified crystals to remove any remaining solvent.[8]
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-Bromo-3-diethylsulfamoylbenzoic acid.
Solvent Selection Logic
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
Recrystallization of Benzoic Acid. (n.d.).
CHEM 2423 Recrystallization of Benzoic Acid. (n.d.).
Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose.
Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
Problems with Recrystallisations. (n.d.). University of York.
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
Solubility Profile of 4-Bromo-3-ethynylphenol: A Technical Guide. (n.d.). Benchchem.
Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization. (n.d.). Benchchem.
Application Notes and Protocols: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization. (n.d.). Benchchem.
Technical Support Center: Efficient Removal of Palladium Catalysts from 4-Bromo-3-diethylsulfamoylbenzoic Acid Products
This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing residual palladium catalysts from 4-Bromo-3-diethylsulfamoylbenzoic a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing residual palladium catalysts from 4-Bromo-3-diethylsulfamoylbenzoic acid. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis; however, ensuring the final active pharmaceutical ingredient (API) meets the stringent regulatory limits for metal impurities is paramount.[1][2] This guide provides in-depth troubleshooting, detailed protocols, and a framework for selecting the most effective purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my 4-Bromo-3-diethylsulfamoylbenzoic acid product crucial?
Palladium, while an excellent catalyst, is a heavy metal with potential toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products to ensure patient safety.[3][4] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day .[1][3] Failure to meet these limits can lead to batch rejection and significant delays in drug development.
Q2: I've performed a simple filtration after my coupling reaction, but my product is still discolored, suggesting palladium contamination. Why wasn't filtration sufficient?
While filtration through a medium like Celite is effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or larger agglomerated metal particles, it is often insufficient for removing soluble or colloidal palladium species that remain in the reaction mixture.[5][6][7][8] These smaller, often complexed, palladium forms require more advanced removal techniques.
Q3: What are the primary methods for removing palladium from API products like 4-Bromo-3-diethylsulfamoylbenzoic acid?
The most common and effective methods include:
Adsorption: Utilizing materials that bind palladium, which are then filtered off. This includes specialized palladium scavengers and activated carbon.[7][9]
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[2]
Aqueous Washes: Using aqueous solutions of chelating agents or sulfur-containing compounds to extract palladium.[7]
Chromatography: While effective, column chromatography is often less desirable for large-scale production due to cost and solvent usage.[5]
Q4: How do I choose the most suitable palladium removal method for my process?
The optimal method depends on several factors, including the palladium species' oxidation state, the solvent system, the cost, and the nature of your product.[9] A decision-making workflow is provided in this guide to help you select the most appropriate strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the palladium removal process for 4-Bromo-3-diethylsulfamoylbenzoic acid.
Issue 1: Ineffective Palladium Removal with Activated Carbon
Symptom: Significant palladium levels remain after treatment with activated carbon.
Causality: The non-specific nature of activated carbon can lead to competitive adsorption between your product and the palladium catalyst.[7] The type of activated carbon and the treatment conditions are also critical.
Troubleshooting Steps:
Screen Different Types of Activated Carbon: Various grades of activated carbon have different surface areas, pore sizes, and surface chemistries, which can significantly impact their scavenging efficiency.[10][11][12] It is advisable to screen a few options on a small scale.
Optimize Treatment Conditions: The duration, temperature, and loading of the activated carbon treatment should be optimized. Increasing the contact time or temperature can sometimes improve removal.[9]
Consider Product Loss: Be aware that activated carbon can adsorb your product, leading to a lower yield.[7][9] Quantify your product recovery during the screening process.
Issue 2: Low Efficiency of Palladium Scavengers
Symptom: Residual palladium levels are still above the acceptable limit after using a scavenger.
Causality: The choice of scavenger, its compatibility with the solvent, and the palladium's oxidation state are crucial for effective removal.[6]
Troubleshooting Steps:
Select the Right Scavenger: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species. Triamine-based scavengers also show high efficacy. Consider the functional groups on your 4-Bromo-3-diethylsulfamoylbenzoic acid to avoid any unwanted side reactions with the scavenger.
Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction conditions.[9][13]
Optimize Scavenger Loading and Reaction Time: Ensure you are using a sufficient amount of the scavenger and allowing adequate time for it to bind with the palladium. Follow the manufacturer's recommendations as a starting point.
Palladium Removal Workflow
The following diagram outlines a systematic approach to selecting and implementing a palladium removal strategy.
Caption: Decision workflow for palladium removal.
Experimental Protocols
Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica Gel
This protocol provides a general procedure for using a solid-supported scavenger.
Dissolution: Dissolve the crude 4-Bromo-3-diethylsulfamoylbenzoic acid product in a suitable organic solvent (e.g., THF, ethyl acetate).
Scavenger Addition: Add the thiol-functionalized silica gel scavenger (typically 1-5 wt% relative to the crude product).
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.
Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Analysis: Analyze the final product for residual palladium content using a sensitive technique like ICP-MS.[14]
Protocol 2: Palladium Removal using Activated Carbon
This protocol outlines a batch treatment process with activated carbon.
Dissolution: Dissolve the crude product in an appropriate solvent.
Carbon Addition: Add activated carbon (e.g., Darco KB-B, 5-10 wt% relative to the crude product).[9]
Stirring: Stir the suspension at a suitable temperature (e.g., 45 °C) for a predetermined time (e.g., 18 hours).[9]
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[8]
Washing: Thoroughly wash the Celite pad with the solvent to maximize product recovery.
Concentration and Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium.
Data Summary: Comparison of Palladium Scavengers
The following table summarizes common types of palladium scavengers and their key characteristics.
Scavenger Type
Functional Group
Typical Support
Effective For
Advantages
Disadvantages
Thiol-Based
-SH
Silica, Polystyrene
Pd(0), Pd(II)
High efficiency, broad applicability
Potential for sulfur leaching
Triamine-Based
-NH(CH2)2NH(CH2)2NH2
Silica, Polystyrene
Pd(II)
High affinity for Pd(II)
Less effective for Pd(0)
TMT-Based
Triazine-thiol
Silica, Polystyrene
Pd(0), Pd(II)
Very high efficiency
Can be more expensive
Activated Carbon
N/A
Carbon
Pd(0), Pd(II)
Cost-effective
Non-specific, may adsorb product
Logical Relationships in Scavenger Selection
The choice of a palladium scavenger is a critical step and depends on a logical assessment of the reaction conditions.
Technical Support Center: Stability of the Diethylsulfamoyl Group in Acidic Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds containing the N,N-diethylsulfamoyl moiety.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds containing the N,N-diethylsulfamoyl moiety. Here, we address the potential for hydrolysis of this group under acidic conditions, providing troubleshooting advice and experimental protocols to help you ensure the integrity of your molecules during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: Is the N,N-diethylsulfamoyl group susceptible to cleavage under acidic conditions?
A: Yes, like other sulfonamides, the N,N-diethylsulfamoyl group can be susceptible to hydrolysis under acidic conditions. However, sulfonamides are generally considered to be robust protecting groups, often requiring harsh acidic or reductive conditions for cleavage. The stability of the diethylsulfamoyl group in your specific molecule will depend on several factors, including the nature of the acidic conditions (pH, type of acid), temperature, reaction time, and the overall structure of the molecule.
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of a diethylsulfamoyl group?
A: The acid-catalyzed hydrolysis of a sulfonamide, such as a diethylsulfamoyl group, is believed to proceed through a mechanism analogous to the hydrolysis of esters or amides.[1][2] The reaction is initiated by the protonation of one of the oxygen atoms or the nitrogen atom of the sulfamoyl group, which increases the electrophilicity of the sulfur atom. A water molecule then acts as a nucleophile, attacking the sulfur atom. This is followed by a series of proton transfers and the eventual cleavage of the sulfur-nitrogen bond, releasing diethylamine and the corresponding sulfonic acid. The exact mechanism, whether it's a unimolecular (A1) or bimolecular (A2) process, can be influenced by the concentration of the acid.[3][4]
Q3: What factors can influence the rate of hydrolysis of the diethylsulfamoyl group?
A: Several factors can impact the rate of hydrolysis:
Acid Strength and Concentration: Stronger acids and higher acid concentrations will generally accelerate the rate of hydrolysis.
Temperature: Higher temperatures will increase the reaction rate.
Solvent: The polarity and nucleophilicity of the solvent can play a role. Protic solvents, especially water, are necessary for hydrolysis.
Molecular Structure: The electronic and steric environment around the diethylsulfamoyl group can influence its stability. Electron-withdrawing groups on the aromatic ring to which the sulfamoyl moiety is attached can affect the electron density at the sulfur atom.
Q4: How can I monitor the stability of my compound containing a diethylsulfamoyl group?
A: The stability of your compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for separating the parent compound from its hydrolysis products (the sulfonic acid and diethylamine) and for quantifying the extent of degradation over time.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the appearance of new signals corresponding to the hydrolysis products.
Troubleshooting Guide: Unwanted Hydrolysis of the Diethylsulfamoyl Group
This section provides a structured approach to identifying and resolving issues related to the instability of the diethylsulfamoyl group during your experimental workflows.
Issue 1: My compound shows signs of degradation after purification by reverse-phase HPLC using acidic mobile phases.
Underlying Cause: Many standard reverse-phase HPLC methods utilize mobile phases containing acids like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Prolonged exposure to these acidic conditions, especially if the concentration of the acid is high or if the purification is lengthy, can lead to on-column or post-purification hydrolysis of the diethylsulfamoyl group.
Troubleshooting Steps:
Minimize Acid Concentration: Try reducing the concentration of the acid in your mobile phase to the lowest level that still provides acceptable chromatography.
Use a Weaker Acid: If you are using a strong acid like TFA, consider switching to a weaker acid such as formic acid or acetic acid.
Neutralize Fractions Immediately: After collection, immediately neutralize the fractions containing your compound with a suitable base, such as ammonium bicarbonate or a dilute solution of a non-nucleophilic organic base like triethylamine, to prevent further hydrolysis.
Expedite the Purification: Optimize your HPLC method to reduce the run time and minimize the compound's exposure to the acidic mobile phase.
Consider Alternative Purification Methods: If the hydrolysis is severe, explore other purification techniques that do not require acidic conditions, such as normal-phase chromatography or crystallization.
Issue 2: I am observing the formation of a sulfonic acid byproduct during an acidic reaction step.
Underlying Cause: The reaction conditions are likely too harsh for the diethylsulfamoyl group in your specific molecule, leading to its cleavage.
Troubleshooting Steps:
Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the hydrolysis side reaction.
Reduce the Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the exposure time to the acidic environment.
Use a Milder Acid: If the reaction chemistry allows, substitute the strong acid with a milder alternative. For example, if you are using a strong mineral acid, see if a weaker organic acid or a Lewis acid could catalyze the desired reaction.
Perform a Stability Study: Before running the reaction on a larger scale, perform a small-scale stability study of your starting material under the planned reaction conditions (without the other reactants) to assess the lability of the diethylsulfamoyl group.
Experimental Protocols
Protocol 1: Stability Assessment of a Diethylsulfamoyl-Containing Compound under Acidic Conditions
This protocol outlines a general procedure to evaluate the stability of your compound at different pH values.
Materials:
Your diethylsulfamoyl-containing compound
A series of aqueous buffer solutions with varying pH (e.g., pH 2, 4, 6, and 7.4)
A suitable organic solvent for your compound (e.g., acetonitrile, methanol)
HPLC or LC-MS system
Thermostated incubator or water bath
Procedure:
Prepare a Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
Prepare Test Solutions: In separate vials, add a small aliquot of your stock solution to each of the buffer solutions to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on the pH.
Incubate Samples: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze it by HPLC or LC-MS.
Data Analysis: Quantify the peak area of your parent compound at each time point for each pH condition. Plot the percentage of the remaining parent compound against time for each pH to determine the rate of degradation.
Data Presentation:
pH
Temperature (°C)
Time (hours)
% Parent Compound Remaining
2.0
37
0
100
2.0
37
1
...
2.0
37
4
...
4.0
37
0
100
4.0
37
1
...
...
...
...
...
Protocol 2: Analytical Method for Monitoring Diethylsulfamoyl Group Hydrolysis by HPLC
This protocol provides a starting point for developing an HPLC method to separate your compound from its potential sulfonic acid hydrolysis product.
Instrumentation:
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
Time (min)
% A
% B
0
95
5
20
5
95
25
5
95
26
95
5
30
95
5
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at a suitable wavelength (e.g., 254 nm) or by mass spectrometry.
Note: This is a generic method and may require optimization for your specific compound. The sulfonic acid product is expected to be more polar and thus elute earlier than the parent compound.
Visualizations
Caption: Proposed mechanism of acid-catalyzed hydrolysis of a diethylsulfamoyl group.
Caption: Troubleshooting workflow for addressing unwanted hydrolysis.
References
Libretexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 794595, 3-(Diethylsulfamoyl)benzoic acid. PubChem. [Link]
Pecular, S., & Schaur, R. J. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4283. [Link]
Bar-Haim, G., & Kol, M. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 27(2), 94-98. [Link]
Kevill, D. N., & D'Souza, M. J. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. The Journal of organic chemistry, 71(10), 3840–3844. [Link]
Younker, J. M., & Hengge, A. C. (2004). A Mechanistic Study of the Alkaline Hydrolysis of DiarylSulfate Diesters. The Journal of Organic Chemistry, 69(26), 9043-9048. [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Dichlorvos. ATSDR. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-339. [Link]
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. [Link]
Oh, H. K., Kim, S. K., Lee, H. W., & Lee, I. (2000). Kinetic studies of nucleophilic substitution reactions of substituted benzensulfonyl chlorides with anilines. The Journal of Organic Chemistry, 65(23), 7644-7649. [Link]
Royal Society of Chemistry. (2019, August 29). Themed collection Analytical Methods Recent Open Access Articles. [Link]
University of Calcutta. (n.d.). Protecting groups in organic synthesis. [Link]
CN107176917A. (2017). A kind of method for preparing dimethylamino sulfonic acid chloride.
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Sulfur Mustard. ATSDR. [Link]
Pecular, S., & Schaur, R. J. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. [Link]
Younker, J. M., & Hengge, A. C. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. Diva-Portal.org. [Link]
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
Kindo, S., Rai, M. K., Kurrey, R., & Rai, J. (2016). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Scientific Research, 5(10), 52-54. [Link]
Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure. [Link]
Ács, M., & Ruff, F. (1983). Diaryldiacyloxyspirosulfuranes. Part 4. A kinetic study on the mechanism of hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (8), 1065-1068. [Link]
Technical Support Center: Optimizing pH Conditions for Extraction of Sulfonamide Benzoic Acids
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the extraction recovery of sulfonamide benzoic acids (e.g., 4-sulfamoylbenzoic acid, probenec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the extraction recovery of sulfonamide benzoic acids (e.g., 4-sulfamoylbenzoic acid, probenecid). Unlike standard sulfonamide antibiotics, these molecules possess a unique diprotic nature that makes generalized extraction protocols ineffective.
This guide provides field-proven, causality-driven troubleshooting steps, methodologies, and theoretical grounding to help you build a self-validating extraction system.
Core Extraction Strategy & Workflow
The success of your extraction depends entirely on manipulating the ionization state of the molecule. The workflow below illustrates the two primary pH-driven pathways for isolating sulfonamide benzoic acids.
Figure 1: pH-dependent workflow for the extraction of sulfonamide benzoic acids.
Frequently Asked Questions (FAQs)
Q: Why is pH optimization uniquely challenging for sulfonamide benzoic acids compared to standard sulfonamide antibiotics?A: Standard sulfonamide antibiotics (e.g., sulfamethoxazole) are amphoteric, possessing a basic aromatic amine (pKa ~2.5) and an acidic sulfonamide group (pKa ~6–8). They reach a neutral, highly extractable state at pH 4.5[1][2]. In contrast, sulfonamide benzoic acids lack the basic amine. Instead, they possess a strongly acidic carboxylic acid (pKa ~3.4–3.7)[3][4] and a weakly acidic primary/secondary sulfonamide (pKa ~10)[5]. To achieve a fully un-ionized state for Liquid-Liquid Extraction (LLE), the pH must be driven down to 2.0–2.5 to suppress the ionization of the carboxylic acid[6].
Q: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?A: The choice depends on your matrix complexity and target sensitivity:
LLE is highly effective and cost-efficient if you acidify the sample to pH < 3.0, driving the molecule into its neutral state, which partitions well into moderately polar organic solvents like ethyl acetate[6].
SPE (specifically Mixed-Mode Anion Exchange - MAX) is superior for complex biological matrices (like plasma) where LLE might co-extract neutral lipids. By buffering the sample to pH 6.0–8.0, the carboxylic acid becomes fully ionized (-COO⁻). The MAX sorbent captures this anion, allowing you to wash away neutral interferences before eluting with an acidic organic solvent[2].
Q: Why am I getting low recovery (<40%) using Polymeric Reversed-Phase (HLB) SPE cartridges at physiological pH?A: At physiological pH (7.4), the carboxylic acid moiety is fully deprotonated. This makes the molecule highly polar (LogD drops significantly), resulting in poor retention on reversed-phase sorbents. You must acidify the sample to pH 2.0–2.5 before loading to ensure the molecule is neutral and hydrophobic[2].
Troubleshooting Guide
Issue 1: Emulsion formation during LLE at low pH.
Cause: Acidifying biological samples (like plasma) to pH 2.0 denatures and precipitates proteins. These proteins accumulate at the aqueous-organic interface, stabilizing emulsions.
Solution: Perform a rapid protein precipitation (PPT) step using cold acetonitrile prior to LLE, or centrifuge the emulsion at high speed (≥ 10,000 x g) for 10 minutes. Alternatively, switch to a Supported Liquid Extraction (SLE) format.
Issue 2: Poor retention on MAX SPE cartridges.
Cause: The sample pH is too low, or the ionic strength of the sample is too high. If the pH drops below 5.0, the carboxylic acid begins to protonate, losing the negative charge required for ionic binding to the MAX sorbent's quaternary amine.
Solution: Dilute the sample 1:1 with 50 mM Ammonium Acetate buffer (pH 7.0) prior to loading. Ensure the wash steps do not contain acidic modifiers.
Issue 3: Analyte loss during the evaporation step post-extraction.
Cause: While sulfonamide benzoic acids are chemically stable, evaporating extracts to complete dryness under high heat can cause adsorptive losses to the glass vessel walls.
Solution: Evaporate under a gentle stream of nitrogen at a moderate temperature (≤ 40°C). Reconstitute immediately in the mobile phase, or add a small amount of "keeper" solvent (e.g., 10 µL of DMSO) before evaporation.
Quantitative Data Summary
Understanding the partition coefficient (LogD) shifts at different pH levels is critical for predicting extraction efficiency.
Compound
pKa (Carboxylic Acid)
pKa (Sulfonamide)
LogD (pH 2.5)
LogD (pH 7.4)
Optimal LLE Recovery (pH 2.5)
4-Sulfamoylbenzoic Acid
~3.5
~10.0
0.5
-2.1
>85%
Probenecid
~3.4
N/A (Tertiary)
3.2
0.5
>95%
Sulfamethoxazole (Ref) *
~6.0 (Sulfonamide)
~2.5 (Amine)
0.8
-0.5
<40% (Requires pH 4.5)
*Included for comparison to standard amphoteric sulfonamide antibiotics.
Use this protocol for clean matrices or when cost-efficiency is prioritized.
Sample Aliquot: Transfer 200 µL of plasma/urine to a clean 2.0 mL microcentrifuge tube.
pH Adjustment: Add 50 µL of 2% Formic Acid (aq) or 0.1 M HCl to drop the pH to ~2.0.
Causality: This completely protonates the carboxylic acid (pKa ~3.5), neutralizing the molecule for optimal organic partitioning.
Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
Recovery: Carefully transfer 800 µL of the upper organic layer to a clean autosampler vial.
Evaporation: Dry under a gentle stream of nitrogen at 35°C.
Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase.
Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE
Use this protocol for complex biological matrices requiring heavy lipid/interference removal.
Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MAX cartridge (30 mg/1 cc).
Sample Prep: Dilute 200 µL of sample with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0).
Causality: Buffering above the pKa ensures the carboxylic acid is fully ionized (-COO⁻) for strong ionic binding to the quaternary amine sorbent.
Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Wash with 1 mL of 50 mM Ammonium Acetate (pH 7.0) to remove hydrophilic interferences.
Wash 2 (Organic): Wash with 1 mL of 100% Methanol.
Causality: The target analyte remains ionically bound to the sorbent, allowing aggressive organic washing to strip away neutral lipids and proteins.
Elution: Elute with 1 mL of 2% Formic Acid in Methanol.
Causality: The acid protonates the analyte's carboxylic group, neutralizing its charge, breaking the ionic interaction, and eluting it cleanly into the organic solvent.
Resolving chromatography peak tailing for 4-Bromo-3-diethylsulfamoylbenzoic acid
Topic: Resolving Chromatography Peak Tailing for 4-Bromo-3-diethylsulfamoylbenzoic acid Welcome to our dedicated troubleshooting guide for the analysis of 4-Bromo-3-diethylsulfamoylbenzoic acid. This resource is designed...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Chromatography Peak Tailing for 4-Bromo-3-diethylsulfamoylbenzoic acid
Welcome to our dedicated troubleshooting guide for the analysis of 4-Bromo-3-diethylsulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry during chromatographic analysis. Here, we provide in-depth, cause-and-effect explanations and validated protocols to diagnose and resolve peak tailing, ensuring the accuracy and reliability of your results.
Q1: I'm observing significant peak tailing with 4-Bromo-3-diethylsulfamoylbenzoic acid. What is the underlying chemical cause?
A1: The peak tailing you are observing is most likely due to secondary-site interactions between your analyte and the stationary phase.
4-Bromo-3-diethylsulfamoylbenzoic acid is a molecule with a dual nature. It possesses a hydrophobic core, which is responsible for the primary retention mechanism on a reversed-phase (e.g., C18) column.[1] However, it also has two key polar, acidic functional groups: a carboxylic acid and a sulfonamide .
At a neutral or near-neutral pH, these acidic groups can deprotonate, becoming negatively charged. These anionic sites can then engage in strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These silanol groups are weakly acidic and can also become deprotonated (Si-O⁻), especially at pH levels above 3.[1][4]
This secondary retention mechanism holds back a fraction of the analyte molecules for longer than the primary hydrophobic interaction, resulting in a delayed elution and a characteristic "tail."[3]
Caption: Analyte-Stationary Phase Interactions.
Q2: What is the most effective initial step to eliminate this peak tailing?
A2: The most powerful and immediate tool at your disposal is the strategic adjustment of the mobile phase pH.
The goal is to suppress the ionization of both the analyte's acidic groups and the column's residual silanol groups. By operating at a low pH, you force the equilibrium of both the carboxylic acid and the silanols towards their neutral, protonated forms.[1][5] This effectively "switches off" the secondary ionic interactions that cause tailing.
A reliable rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your analyte.[5] While the exact pKa of 4-Bromo-3-diethylsulfamoylbenzoic acid is not readily published, the pKa of the structurally similar 4-Bromobenzoic acid is approximately 3.96.[6] Therefore, setting the mobile phase pH to ≤ 2.0 is an excellent starting point.
To ensure full protonation of the analyte and suppression of silanol activity.[5][7]
Protocol 1: Mobile Phase pH Adjustment with Formic Acid
This protocol is the recommended first-line approach to mitigate peak tailing for acidic analytes.
Objective: To prepare a mobile phase with a pH of approximately 2.5-2.8 to suppress analyte and silanol ionization.
Materials:
HPLC-grade water
HPLC-grade acetonitrile (or methanol)
High-purity formic acid (≥99%)
Calibrated pH meter (optional but recommended for method development)
Procedure:
Prepare the Aqueous Phase: Measure 1000 mL of HPLC-grade water into a clean mobile phase reservoir bottle.
Add Acid: Using a micropipette, add 1.0 mL of formic acid to the water. This creates a 0.1% (v/v) solution.
Mix Thoroughly: Cap the bottle and swirl gently but thoroughly to ensure the solution is homogenous.
Verify pH (Optional): If you have a pH meter, verify that the pH of the aqueous portion is below 3.0.
Filter and Degas: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter. Degas the solution using sonication, vacuum, or helium sparging.
Prepare Final Mobile Phase: Use this acidified aqueous solution as "Solvent A" and your organic solvent (e.g., acetonitrile) as "Solvent B" in your HPLC system.
Equilibrate the System: Flush the column with your new mobile phase for at least 10-15 column volumes before injecting your sample to ensure the column is fully equilibrated.
Q3: I've lowered the pH with formic acid, and the peak shape has improved, but a small tail remains. How can I achieve a perfectly symmetrical peak?
A3: For stubborn tailing, using a stronger acid and ion-pairing agent like Trifluoroacetic Acid (TFA) is the next logical step.
While formic acid is excellent for pH control, TFA offers a dual-mechanism advantage.[8]
Superior pH Reduction: A 0.1% TFA solution will lower the aqueous pH to approximately 2.0, more effectively protonating any remaining active silanols.[9]
Ion-Pairing/Masking Effect: TFA anions can form ion pairs with any remaining positively charged sites on the stationary phase or analyte, and more importantly, they dynamically mask the residual silanol groups, effectively shielding them from interacting with your analyte.[9][10]
This combination of strong pH suppression and surface masking is highly effective at eliminating residual peak tailing.[8][10]
Protocol 2: Using Trifluoroacetic Acid (TFA) as a Mobile Phase Additive
Objective: To prepare a 0.1% TFA mobile phase for maximum peak shape improvement.
Prepare Aqueous Phase (Solvent A): Measure 1000 mL of HPLC-grade water. Carefully add 1.0 mL of TFA. Caution: TFA is a strong acid; handle with appropriate personal protective equipment (PPE).
Prepare Organic Phase (Solvent B): Measure 1000 mL of HPLC-grade acetonitrile. Add 1.0 mL of TFA to the organic solvent as well. This is critical for maintaining a consistent concentration of the ion-pairing agent during a gradient run, which prevents baseline drift.[11]
Mix and Degas: Thoroughly mix both solutions. Filter and degas as described in Protocol 1.
Equilibrate System: It is crucial to dedicate a column to TFA use if possible, as it can be difficult to completely wash out. Equilibrate the column thoroughly with the new A and B solvents before analysis.
Mobile Phase Additive
Typical Concentration
Resulting pH (Aqueous)
Primary Mechanism
Peak Shape Effect
None (Neutral)
N/A
~6-7
Hydrophobic Interaction
Poor (Significant Tailing)
Formic Acid
0.1%
~2.5-2.8
pH Suppression
Good (Minor Tailing Possible)
Trifluoroacetic Acid (TFA)
0.1%
~2.0
pH Suppression & Silanol Masking
Excellent (Symmetrical Peak)
Q4: I've optimized the mobile phase, but the problem hasn't completely disappeared. Could my column or system be the issue?
A4: Yes. If mobile phase optimization does not fully resolve the issue, the root cause may be chemical (column quality) or physical (system hardware).
It's essential to systematically determine if the problem lies with the column chemistry or the physical setup of your HPLC.
The Analytical Detective: A Comparative Guide to the Structural Elucidation of 4-Bromo-3-diethylsulfamoylbenzoic Acid
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and understanding its biological activity. The...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and understanding its biological activity. The compound 4-Bromo-3-diethylsulfamoylbenzoic acid, a substituted aromatic molecule, presents a compelling case study for the application of modern analytical techniques. Its structure, featuring a trisubstituted benzene ring with a halogen, a carboxylic acid, and a sulfonamide group, offers a rich tapestry of spectroscopic data.
This guide provides an in-depth, comparative analysis of the primary and complementary analytical methods for the structural elucidation of 4-Bromo-3-diethylsulfamoylbenzoic acid. We will delve into a predictive interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, juxtapose this with the insights gained from other powerful techniques, and outline a best-practice, integrated workflow for its comprehensive characterization.
The Cornerstone of Structure: Predictive ¹H NMR Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the workhorse of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. In the absence of a readily available experimental spectrum for 4-Bromo-3-diethylsulfamoylbenzoic acid, we can predict its ¹H NMR spectrum with a high degree of confidence by leveraging established principles of chemical shift theory and data from analogous compounds.
The predicted ¹H NMR spectrum is expected to reveal signals corresponding to the protons of the diethylamino group, the aromatic ring, and the carboxylic acid.
Predicted ¹H NMR Peak Assignments for 4-Bromo-3-diethylsulfamoylbenzoic Acid
Peak Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
H-a
~1.2
Triplet
6H
-CH₂CH₃
Aliphatic methyl protons adjacent to a methylene group.
H-b
~3.4
Quartet
4H
-CH₂ CH₃
Methylene protons adjacent to a methyl group and deshielded by the neighboring sulfur and nitrogen atoms.
H-c
~7.9
Doublet
1H
Aromatic Proton
Ortho to the bromine atom and meta to the carboxylic acid group. Deshielded by the anisotropic effect of the bromine.
H-d
~8.2
Doublet of Doublets
1H
Aromatic Proton
Ortho to the carboxylic acid group and meta to both the bromine and diethylsulfamoyl groups.
H-e
~8.4
Doublet
1H
Aromatic Proton
Ortho to the diethylsulfamoyl group and meta to the bromine atom. Strongly deshielded by the electron-withdrawing sulfamoyl group.
H-f
> 12
Broad Singlet
1H
-COOH
Acidic proton of the carboxylic acid, often broad and with a variable chemical shift depending on concentration and solvent.
}
Caption: Structure of 4-Bromo-3-diethylsulfamoylbenzoic acid with labeled protons.
The aromatic region of the spectrum is predicted to display an AMX spin system, a classic pattern for a 1,2,4-trisubstituted benzene ring. The coupling constants between these protons (J-values) would provide definitive evidence for their relative positions. Ortho coupling (typically 7-9 Hz) would be expected between adjacent protons, while meta coupling (2-3 Hz) would be observed between protons separated by one carbon.
Beyond the Proton: A Comparative Look at Complementary Analytical Techniques
While ¹H NMR is a powerful first-line technique, a comprehensive structural elucidation relies on a multi-faceted analytical approach. The following techniques provide complementary data that, when integrated, lead to an unshakeable structural assignment.
Analytical Technique
Information Provided
Strengths for this Molecule
Limitations for this Molecule
¹³C NMR
Number and chemical environment of carbon atoms.
Confirms the presence of all 11 unique carbons, including the quaternary carbons of the aromatic ring and the carbonyl carbon.
Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC)
Correlation between nuclei, revealing connectivity.
COSY: Confirms the coupling between H-c, H-d, and H-e in the aromatic ring and between the methyl and methylene protons of the ethyl groups. HSQC: Directly correlates each proton to its attached carbon. HMBC: Shows long-range (2-3 bond) correlations, crucial for connecting the substituents to the aromatic ring.
Can be more time-consuming to acquire and interpret than 1D NMR.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Provides the exact mass of the molecule, confirming the molecular formula (C₁₁H₁₄BrNO₄S). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a clear signature.
Fragmentation can be complex and may not always provide direct structural connectivity information without further analysis (e.g., MS/MS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Presence of functional groups.
Confirms the presence of the carboxylic acid (broad O-H and C=O stretches), the sulfonamide (S=O stretches), and the aromatic ring (C=C and C-H stretches).
Provides limited information on the overall connectivity of the molecule.
Best Practices for an Integrated Approach
For a molecule of this complexity, relying on a single technique is insufficient. The most robust approach involves a synergistic use of multiple analytical methods. A typical workflow would be:
Initial Characterization: Obtain a high-resolution mass spectrum to confirm the molecular formula.
Functional Group Analysis: Acquire an FT-IR spectrum to identify the key functional groups.
Core Structural Elucidation: Perform ¹H and ¹³C NMR experiments.
Connectivity Confirmation: If any ambiguities remain, 2D NMR experiments (COSY, HSQC, and particularly HMBC) are essential to definitively piece together the molecular puzzle.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the NMR data is paramount for accurate interpretation. The following is a standard protocol for preparing and acquiring a ¹H NMR spectrum of a small molecule like 4-Bromo-3-diethylsulfamoylbenzoic acid.
Materials:
4-Bromo-3-diethylsulfamoylbenzoic acid (5-10 mg)
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity
High-quality 5 mm NMR tube
Pipettes and vials
Vortex mixer
Procedure:
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable. Chloroform-d (CDCl₃) is also commonly used. Ensure complete dissolution, using a vortex mixer if necessary.
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube, ensuring no solid particles are present.
Spectrometer Setup:
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.
Acquisition:
Set the appropriate spectral width and acquisition time.
Apply a standard 90° pulse sequence.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Processing:
Apply Fourier transformation to the free induction decay (FID).
Phase the spectrum to obtain a flat baseline.
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
Integrate the peaks to determine the relative proton ratios.
Conclusion
The structural elucidation of 4-Bromo-3-diethylsulfamoylbenzoic acid serves as an excellent illustration of the power of modern analytical chemistry. While ¹H NMR provides the foundational framework for understanding the proton environments and their connectivity, a truly confident and unambiguous structural assignment is only achieved through the thoughtful integration of complementary techniques such as ¹³C NMR, 2D NMR, mass spectrometry, and FT-IR spectroscopy. This integrated approach, grounded in sound experimental practice, is the gold standard in chemical research and development, ensuring the accuracy and integrity of molecular characterization.
References
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
PubChem. (n.d.). 4-bromo-3-sulfamoylbenzoic acid. Retrieved March 10, 2026, from [Link]
ScienceDirect. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved March 10, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 10, 2026, from [Link]
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved March 10, 2026, from [Link]
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Diethylsulfamoylbenzoic Acid Isomers
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical challenge. Subtle differences in the substitution pattern on an aromatic ring ca...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical challenge. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in pharmacological activity, toxicity, and metabolic fate. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful tool for isomer differentiation, provided that the underlying principles of fragmentation are well understood. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of the ortho, meta, and para isomers of diethylsulfamoylbenzoic acid, offering experimental insights and predictive logic to aid in their characterization.
Introduction: The Challenge of Isomer Elucidation
Diethylsulfamoylbenzoic acids are a class of compounds with potential applications in medicinal chemistry, often serving as scaffolds or intermediates in the synthesis of novel therapeutic agents. The relative positions of the diethylsulfamoyl and benzoic acid moieties (ortho, meta, and para) can profoundly influence their chemical and biological properties. Consequently, the ability to distinguish between these isomers is paramount during synthesis, purification, and metabolic studies. While chromatographic techniques can often separate these isomers, mass spectrometry provides a rapid and highly sensitive method for their identification, relying on the unique fragmentation patterns generated upon ionization. This guide will explore these patterns, with a particular focus on the "ortho effect," a phenomenon that often leads to distinct fragmentation pathways for ortho-substituted isomers.[1][2][3]
Experimental Design and Ionization Methods
To effectively compare the fragmentation of these isomers, it is crucial to consider the ionization technique employed. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used in conjunction with mass spectrometry.
Electron Ionization (EI): This hard ionization technique imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. EI is particularly useful for identifying characteristic neutral losses and rearrangements.
Electrospray Ionization (ESI): A soft ionization technique, ESI typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. ESI is well-suited for analyzing polar and thermally labile molecules.
This guide will consider the expected fragmentation patterns under both EI and ESI (in both positive and negative ion modes) to provide a comprehensive overview for researchers using either platform.
Experimental Protocol: A General Approach for LC-MS/MS Analysis
For a robust comparison, a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended:
Sample Preparation: Prepare individual standard solutions of the ortho, meta, and para isomers of diethylsulfamoylbenzoic acid in a suitable solvent (e.g., methanol/water, 50:50 v/v) at a concentration of 1 µg/mL.
Chromatographic Separation:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating the isomers.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a re-equilibration step.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry Conditions (ESI):
Ionization Mode: Positive and Negative.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas Temperature: 350 °C.
Collision Gas: Argon.
MS1 Scan Range: m/z 100-300.
MS/MS: Product ion scans of the precursor ions corresponding to [M+H]+ (m/z 258) and [M-H]- (m/z 256). Optimize collision energy for each isomer to achieve a comprehensive fragmentation pattern.
Predicted Fragmentation Pathways: A Comparative Analysis
The fragmentation of diethylsulfamoylbenzoic acids is governed by the interplay of the carboxylic acid and the diethylsulfamoyl functional groups. The positional isomerism significantly influences these pathways, particularly for the ortho isomer due to the "ortho effect."
General Fragmentation of the Diethylsulfamoyl Moiety
The N,N-diethylsulfamoyl group is expected to undergo characteristic fragmentations, primarily involving the loss of the ethyl groups and the SO2 moiety.
Loss of an ethyl radical (•CH2CH3): This results in a fragment with a loss of 29 Da.
Loss of ethene (CH2=CH2): A common rearrangement, leading to a loss of 28 Da.
Cleavage of the S-N bond: This can lead to the formation of ions corresponding to the diethylamino group or the sulfonylbenzoic acid moiety.
Loss of sulfur dioxide (SO2): A characteristic fragmentation of sulfonamides, resulting in a loss of 64 Da.
General Fragmentation of the Benzoic Acid Moiety
The carboxylic acid group also contributes to the fragmentation pattern:
Loss of a hydroxyl radical (•OH): This leads to the formation of a benzoyl cation, with a loss of 17 Da.[4]
Loss of formic acid (HCOOH): A rearrangement process resulting in a loss of 46 Da.
Decarboxylation (loss of CO2): This results in a loss of 44 Da.
Isomer-Specific Fragmentation: The "Ortho Effect"
The proximity of the diethylsulfamoyl and carboxylic acid groups in the ortho isomer is predicted to induce unique fragmentation pathways not observed in the meta and para isomers. This "ortho effect" arises from intramolecular interactions and rearrangements between the adjacent functional groups.[1][2][3][5]
Predicted Fragmentation of 2-(Diethylsulfamoyl)benzoic Acid (Ortho Isomer):
A key predicted fragmentation pathway for the ortho isomer involves an intramolecular cyclization, driven by the proximity of the two functional groups. This can lead to the formation of a stable cyclic product ion and the elimination of a neutral molecule.
Caption: Predicted fragmentation of the ortho isomer.
A prominent and diagnostic fragmentation for the ortho isomer is the facile loss of water (H₂O) from the protonated molecule [M+H]+. This is proposed to occur through a cyclization mechanism where the acidic proton of the carboxylic acid interacts with the sulfonyl oxygen, facilitating the elimination of a water molecule. This pathway is significantly less favorable for the meta and para isomers due to the greater distance between the interacting groups.
Predicted Fragmentation of 3-(Diethylsulfamoyl)benzoic Acid (Meta Isomer) and 4-(Diethylsulfamoyl)benzoic Acid (Para Isomer):
The fragmentation patterns of the meta and para isomers are expected to be more similar to each other and to follow the general fragmentation rules for aromatic sulfonamides and benzoic acids, without the specific ortho-driven rearrangements.
Caption: Predicted fragmentation of meta and para isomers.
For the meta and para isomers, the primary fragmentation pathways are anticipated to involve the diethylsulfamoyl moiety, such as the loss of ethene (28 Da) or an ethyl radical (29 Da). The loss of sulfur dioxide (64 Da) is also a probable fragmentation for all three isomers, but the relative abundance of the resulting ion may differ.
Data Summary and Comparative Tables
The following tables summarize the predicted key fragment ions for the three isomers of diethylsulfamoylbenzoic acid under positive and negative ESI-MS/MS conditions. The relative abundances are predictions based on the expected stability of the fragment ions and the likelihood of the fragmentation pathways.
Table 1: Predicted Key Fragment Ions in Positive ESI-MS/MS
m/z
Proposed Fragment
2-(ortho)
3-(meta)
4-(para)
258
[M+H]+
+++
+++
+++
240
[M+H - H₂O]+
+++
+
+
230
[M+H - C₂H₄]+
++
+++
+++
229
[M+H - C₂H₅•]+
+
++
++
194
[M+H - SO₂]+
++
++
++
186
[M+H - N(C₂H₅)₂]+
+
++
++
155
[C₇H₇O₂S]+
+
++
++
(Relative abundance: +++ High, ++ Medium, + Low)
Table 2: Predicted Key Fragment Ions in Negative ESI-MS/MS
m/z
Proposed Fragment
2-(ortho)
3-(meta)
4-(para)
256
[M-H]-
+++
+++
+++
212
[M-H - CO₂]-
++
+++
+++
184
[M-H - C₂H₄ - CO₂]-
+
++
++
176
[C₇H₄O₂S(N(C₂H₅))]
++
+
+
154
[C₇H₆O₂S]-•
+
++
++
(Relative abundance: +++ High, ++ Medium, + Low)
Conclusion: A Roadmap for Isomer Differentiation
The mass spectrometric fragmentation patterns of diethylsulfamoylbenzoic acid isomers provide a robust basis for their differentiation. The key distinguishing feature is the pronounced "ortho effect" observed in the 2-substituted isomer, leading to a characteristic and abundant loss of water from the protonated molecule in positive ion mode. In contrast, the meta and para isomers exhibit more conventional fragmentation pathways dominated by losses from the diethylsulfamoyl group.
By carefully analyzing the full scan and tandem mass spectra, and by comparing the relative abundances of key fragment ions as outlined in this guide, researchers can confidently identify and distinguish between the ortho, meta, and para isomers of diethylsulfamoylbenzoic acid. This knowledge is crucial for ensuring the quality and integrity of chemical synthesis, for understanding structure-activity relationships, and for elucidating metabolic pathways in drug discovery and development.
References
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids.
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed.
ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 3a... ResearchGate.
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Bromo-3-diethylsulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Bromo-3-diethylsulfamoylbenzoic acid. In the abs...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Bromo-3-diethylsulfamoylbenzoic acid. In the absence of direct experimental data for this specific compound, this document establishes a robust predictive framework by comparing its structural components to well-characterized analogs. By understanding the electronic effects of the constituent functional groups on the parent benzoic acid chromophore, researchers can anticipate the spectral behavior of the target molecule, aiding in its identification, quantification, and application in various scientific endeavors.
Fundamentals of UV-Vis Spectroscopy for Aromatic Carboxylic Acids
UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like benzoic acid and its derivatives, the absorption of UV light corresponds to the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1]
The UV spectrum of benzene, the fundamental aromatic unit, exhibits a very strong absorption (the E1 band) around 184 nm, a moderate absorption (the E2 or K-band) around 204 nm, and a weak, highly structured absorption (the B-band) around 256 nm.[2] When a carboxyl group (-COOH) is attached to the benzene ring to form benzoic acid, these absorption bands undergo a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated π-system by the carbonyl group.[1]
For benzoic acid, the primary absorption band (analogous to the E2 band) is typically observed around 230 nm, with a weaker, secondary B-band appearing around 270-280 nm.[3][4] The precise positions of these maxima can be influenced by the solvent and the pH of the solution.[3]
Comparative Analysis of Substituent Effects
The UV-Vis absorption spectrum of a substituted benzoic acid is a composite of the effects of all its functional groups. To predict the absorption maxima of 4-Bromo-3-diethylsulfamoylbenzoic acid, we will analyze the individual and combined effects of the bromo and diethylsulfamoyl substituents.
Comparator Compounds: Experimental Data
The following table summarizes the experimentally observed UV-Vis absorption maxima for benzoic acid and key substituted analogs. This data serves as the foundation for our predictive analysis.
The bromine atom is an interesting case as it has two opposing electronic effects:
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bond.
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system.
For UV-Vis spectroscopy, the mesomeric effect is generally more influential on the position of the π to π* transition bands. The delocalization of the lone pair electrons extends the conjugated system, which lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift.
As observed with 4-Bromobenzoic acid, the presence of a bromine atom at the para position shifts the primary absorption band from ~230 nm to ~244 nm. This is a clear indication of a bathochromic shift due to the +M effect of the bromine atom.
b) The Diethylsulfamoyl Group [-SO₂N(CH₂CH₃)₂] at Position 3:
The diethylsulfamoyl group is a strong electron-withdrawing group due to the highly electronegative oxygen atoms and the sulfur atom. Its primary influence on the electronic structure of the benzene ring is through a strong negative inductive effect (-I). Electron-withdrawing groups generally cause a bathochromic and hyperchromic shift in the primary absorption band of benzoic acid.[1]
c) Combined Effect and Prediction for 4-Bromo-3-diethylsulfamoylbenzoic Acid:
In 4-Bromo-3-diethylsulfamoylbenzoic acid, we have three substituents on the benzene ring: the carboxyl group at position 1, the diethylsulfamoyl group at position 3, and the bromo group at position 4.
The carboxyl group sets the baseline spectrum of a substituted benzoic acid.
The bromo group at the para position will cause a bathochromic shift, as seen in 4-bromobenzoic acid.
The diethylsulfamoyl group at the meta position will also contribute to a bathochromic shift due to its electron-withdrawing nature.
Given that both the bromo and the diethylsulfamoyl groups are expected to induce a bathochromic shift relative to benzoic acid, it is highly probable that the primary absorption maximum (B-band) for 4-Bromo-3-diethylsulfamoylbenzoic acid will be at a wavelength longer than that of both benzoic acid (230 nm) and 4-bromobenzoic acid (244 nm). A reasonable estimation would place the λmax in the range of 250-265 nm . The secondary B-band is likely to be a broad shoulder or may be obscured by the tail of the more intense primary band.
Standardized Experimental Protocol for UV-Vis Analysis
To obtain reliable and comparable UV-Vis absorption data, a standardized experimental protocol is crucial. The following section outlines a detailed methodology for the characterization of 4-Bromo-3-diethylsulfamoylbenzoic acid and its analogs.
Workflow for UV-Vis Spectral Acquisition
Caption: Workflow for obtaining the UV-Vis spectrum of an analyte.
Detailed Step-by-Step Methodology
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the UV region of interest (typically >210 nm). Ethanol or methanol are common choices for benzoic acid derivatives.
Preparation of Stock Solution: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution (e.g., 1 mg/mL).
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).
Instrument Blank: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Use another cuvette with the pure solvent in the sample beam and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).
Sample Measurement: Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution. Place the cuvette in the sample beam and record the absorption spectrum. Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.
Data Analysis: Plot the absorbance versus wavelength for each concentration. The wavelength at which the highest absorbance is recorded is the λmax. If quantitative analysis is required, a Beer-Lambert plot of absorbance versus concentration at the λmax can be constructed to determine the molar absorptivity (ε).
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 4-Bromo-3-diethylsulfamoylbenzoic acid is not currently available in the public domain, a thorough analysis of its structural components and comparison with known analogs allows for a reliable prediction. The presence of both a para-bromo substituent and a meta-diethylsulfamoyl group on the benzoic acid backbone is expected to result in a significant bathochromic shift of the primary absorption band to the 250-265 nm range. This guide provides a framework for understanding the spectral properties of this molecule and a standardized protocol for its empirical determination.
References
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link][1]
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5493. [Link][3][5]
Kavitha, E., et al. (2019). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Journal of Molecular Structure, 1202, 127176. [Link][6]
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link][4]
A Researcher's Guide to the Safe Handling of 4-Bromo-3-diethylsulfamoylbenzoic Acid: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 4-Bromo-3-diethylsulfamoylbenzoic acid, a compound of interest, requires meti...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 4-Bromo-3-diethylsulfamoylbenzoic acid, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the appropriate use of personal protective equipment (PPE), and outlines procedures for its safe disposal.
Core Principles of Chemical Handling
Before detailing specific PPE requirements, it is crucial to adhere to fundamental laboratory safety practices. These include working in a well-ventilated area, preferably within a chemical fume hood, and having immediate access to an emergency eyewash station and safety shower[1]. All personnel must be thoroughly trained on the potential hazards and the emergency procedures outlined in the laboratory's Chemical Hygiene Plan[4].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist but a systematic approach to risk mitigation. Each component plays a specific role in preventing exposure through various routes, including dermal contact, inhalation, and ocular exposure[5][6].
Given that 4-Bromo-3-diethylsulfamoylbenzoic acid is expected to cause skin irritation, robust hand protection is non-negotiable[1][2][3].
Glove Selection: Disposable nitrile gloves are the minimum requirement for handling this compound[7]. Nitrile offers good resistance to a range of chemicals. For prolonged operations or when there is a higher risk of splash, double-gloving is recommended[7].
Proper Technique: Gloves must be inspected for any signs of degradation or puncture before use. Don gloves over the cuffs of the lab coat to ensure a complete barrier. When work is complete, remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin. Dispose of used gloves in a designated hazardous waste container[3][8].
The potential for serious eye irritation necessitates comprehensive eye and face protection[1][2][3].
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory[6][7]. Standard safety glasses do not provide an adequate seal against splashes and are therefore insufficient.
Secondary Protection: When there is a significant risk of splashing, such as during bulk transfer or when heating the substance, a face shield should be worn in addition to chemical splash goggles[1][6][9].
A chemically resistant lab coat is essential to protect the skin on the arms and torso.
Material and Design: The lab coat should be made of a material with low permeability to chemicals and have long sleeves with tight-fitting cuffs. It should be fully buttoned to provide maximum coverage[10].
Maintenance: Lab coats should not be worn outside of the laboratory to prevent the spread of contamination[7]. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.
As 4-Bromo-3-diethylsulfamoylbenzoic acid is a solid that may form dust and is expected to cause respiratory irritation, appropriate respiratory protection is crucial, particularly when handling the powder outside of a certified chemical fume hood[1][2][3].
Engineering Controls as the Primary Measure: The primary method for controlling inhalation exposure is to handle the compound within a properly functioning chemical fume hood[11].
Respirator Use: In situations where a fume hood is not available or when there is a potential for generating significant amounts of dust, a NIOSH-approved N95 respirator is recommended[5][10]. All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance, fit-testing, and training, in accordance with OSHA regulations (29 CFR 1910.134)[12][13].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 4-Bromo-3-diethylsulfamoylbenzoic acid.
Operational Plan: Step-by-Step Guidance for Safe Handling
Preparation: Before beginning any work, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
Donning PPE: Put on PPE in the following order: lab coat, chemical splash goggles, face shield (if necessary), and gloves. If a respirator is required, it should be donned before entering the work area.
Handling the Compound:
Carefully open the container within the fume hood.
Weigh and transfer the solid compound using a spatula or other appropriate tool, minimizing the generation of dust.
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
Securely close the container of 4-Bromo-3-diethylsulfamoylbenzoic acid.
Decontaminate any equipment that has come into contact with the compound.
Clean the work area thoroughly.
Doffing PPE: Remove PPE in a manner that prevents self-contamination. Typically, gloves are removed first, followed by the face shield and goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE[3].
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
Solid Waste: All solid waste contaminated with 4-Bromo-3-diethylsulfamoylbenzoic acid, including used gloves, weigh boats, and contaminated paper towels, should be collected in a clearly labeled hazardous waste container designated for halogenated organic waste[8].
Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed container for halogenated organic liquid waste. Do not pour this waste down the drain.
Disposal Procedures: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations[14].
By adhering to these stringent safety protocols, researchers can confidently handle 4-Bromo-3-diethylsulfamoylbenzoic acid, minimizing personal risk and ensuring a safe and productive research environment.
References
Synquest Labs. (n.d.). 4-Bromo-3,5-dimethylbenzoic acid Safety Data Sheet.
ECHEMI. (n.d.). 4-Bromo-3-methylbenzoic acid SDS, 7697-28-1 Safety Data Sheets.
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
CDH Fine Chemicals India. (n.d.). 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sigma-Aldrich Inc. (2025, November 6). 4-Bromobenzoic acid Safety Data Sheet.
Fisher Scientific Company. (2015, March 13). 3-Bromo-4-methylbenzoic acid Safety Data Sheet.
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
Fisher Scientific. (2010, October 18). 4-Bromo-3-methylbenzoic acid Safety Data Sheet.
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials.
Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Cornell University Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use.
Kansas State University. (n.d.). Standard Operating Procedure: Bromine.
Cornell University Environment, Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
Wikipedia. (n.d.). PFAS.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Oklahoma State University. (n.d.). Lab Safety Rules.
National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed.